4-[(Diethylamino)methyl]phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[4-(diethylaminomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO2/c1-3-13(4-2)9-10-5-7-11(8-6-10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXUKAGOUGPEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400728 | |
| Record name | {4-[(Diethylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220999-48-4 | |
| Record name | {4-[(Diethylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-[(Diethylamino)methyl]phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-[(Diethylamino)methyl]phenylboronic acid, a versatile organic compound with significant potential in chemical synthesis and drug discovery.
Core Chemical Properties
This compound, with the CAS number 220999-48-4, is a substituted arylboronic acid. Its structure features a phenyl ring functionalized with a boronic acid group and a diethylaminomethyl group, rendering it a valuable building block in various organic transformations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈BNO₂ | [1] |
| Molecular Weight | 207.08 g/mol | [1] |
| CAS Number | 220999-48-4 | [1] |
| Density | 1.05 ± 0.1 g/cm³ | [1] |
| Boiling Point | 327.8 ± 44.0 °C at 760 mmHg | [1] |
| Flash Point | 152.1 ± 28.4 °C | [1] |
| Melting Point | Not available | [1] |
Synthesis and Reactions
The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including biaryls and other conjugated systems which are prevalent in pharmaceuticals and functional materials.
Experimental Protocols: Suzuki-Miyaura Coupling
While a specific protocol for this exact compound is not detailed in the provided search results, a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl halide is as follows. This should be adapted and optimized for the specific substrates being used.
General Suzuki-Miyaura Coupling Protocol:
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with or without water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the anhydrous solvent(s) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl product.
Logical Workflow for a General Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry and drug development. The boronic acid moiety can act as a key pharmacophore, often targeting serine proteases, or can serve as a versatile synthetic handle for the construction of complex drug candidates.
While specific biological activities or signaling pathway interactions for this compound have not been detailed in the available literature, the broader class of phenylboronic acid derivatives has been explored for various therapeutic applications. The presence of the diethylaminomethyl group can influence the compound's solubility, basicity, and pharmacokinetic properties, potentially leading to novel biological activities. Further research is warranted to explore the potential of this compound and its derivatives as therapeutic agents.
Conceptual Signaling Pathway Interaction:
The following diagram illustrates a hypothetical scenario where a drug candidate derived from this boronic acid could interact with a cellular signaling pathway, a common mechanism of action for many modern therapeutics.
Caption: Hypothetical inhibition of a kinase signaling pathway by a boronic acid derivative.
Conclusion
This compound is a valuable chemical entity with significant potential for the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern suggests that it could be a useful building block in the design and development of novel therapeutic agents. Further research into its specific reactivity, biological activity, and potential applications is highly encouraged to fully unlock the potential of this versatile compound.
References
Technical Guide: 4-[(Diethylamino)methyl]phenylboronic acid (CAS 220999-48-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-[(Diethylamino)methyl]phenylboronic acid, a versatile building block in organic synthesis. This document collates its physicochemical properties, outlines a probable synthetic route, details its primary application in palladium-catalyzed cross-coupling reactions, and presents relevant workflows and catalytic cycles through structured diagrams.
Core Physicochemical Properties
Quantitative data for this compound is summarized below. It is important to note that some of the data is predicted and has not been experimentally verified in available literature.
| Property | Value | Source |
| CAS Number | 220999-48-4 | N/A |
| Molecular Formula | C₁₁H₁₈BNO₂ | [1][2][3] |
| Molecular Weight | 207.08 g/mol | [1][2] |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [1] |
| Boiling Point (Predicted) | 327.8 ± 44.0 °C at 760 mmHg | [1] |
| Flash Point (Predicted) | 152.1 ± 28.4 °C | [1] |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis and Preparation
Proposed Synthetic Workflow
A likely two-step synthesis would begin with the bromination of N,N-diethylbenzylamine, followed by a lithium-halogen exchange and subsequent reaction with a borate ester.
Caption: Proposed synthesis of this compound.
Experimental Protocol: General Procedure for the Synthesis of Arylboronic Acids
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting material, 4-bromo-N,N-diethylbenzylamine, and dissolve in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (typically a 1.6 M solution in hexanes) dropwise while maintaining the temperature. Stir the mixture for a period of time (e.g., 1-2 hours) to ensure complete lithium-halogen exchange.
-
Borylation: To the cooled solution, add triisopropyl borate dropwise. The reaction is typically stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.
-
Quenching and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 1N HCl) and stirred for an hour. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final this compound.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This compound serves as a versatile coupling partner to introduce the 4-[(diethylamino)methyl]phenyl moiety onto various aromatic and vinylic systems.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for using this compound in a Suzuki-Miyaura reaction. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for different substrates.
-
Reagents and Setup: In a reaction vessel (e.g., a Schlenk flask), combine the aryl or vinyl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base. Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes, or by several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound, CAS 220999-48-4, is a valuable synthetic intermediate, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce a functionalized phenyl group. While detailed experimental data for this specific compound is limited in the public domain, its reactivity can be inferred from the well-established chemistry of analogous phenylboronic acids. This guide provides a foundational understanding for researchers to incorporate this reagent into their synthetic strategies, particularly in the fields of medicinal chemistry and materials science. Further experimental investigation is warranted to fully characterize its properties and expand its applications.
References
Elucidation of (4-((diethylamino)methyl)phenyl)boronic acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the structural elucidation, synthesis, and potential therapeutic applications of (4-((diethylamino)methyl)phenyl)boronic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides representative data and protocols based on closely related analogues.
Physicochemical Properties
(4-((diethylamino)methyl)phenyl)boronic acid is a substituted arylboronic acid. Boronic acids are a class of compounds recognized for their versatility in organic synthesis, most notably as key coupling partners in the Suzuki-Miyaura reaction. The presence of the diethylaminomethyl group introduces a basic side chain, which can influence its solubility, reactivity, and biological activity.
| Property | Value |
| Molecular Formula | C₁₀H₁₆BNO₂ |
| Molecular Weight | 193.05 g/mol |
| Appearance | Solid (predicted) |
| Melting Point | 211-236 °C |
Synthesis and Structural Characterization
Representative Synthesis Protocol: MIDA Borylation of a Halogenated Precursor
This method involves the protection of the boronic acid as a MIDA (N-methyliminodiacetic acid) ester, which offers stability and allows for purification via chromatography.
Experimental Workflow
Caption: General workflow for the synthesis of (4-((diethylamino)methyl)phenyl)boronic acid.
Detailed Protocol:
-
Reaction Setup: To an oven-dried flask, add 4-bromo-N,N-diethylbenzylamine (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (1.5 equivalents), and Pd(dppf)Cl₂ (0.03 equivalents).
-
Solvent Addition: Add anhydrous dioxane to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the mixture to reflux (approximately 100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Hydrolysis of Pinacol Ester: The resulting pinacol ester is then hydrolyzed to the boronic acid using an aqueous acid solution (e.g., 1M HCl) followed by extraction.
Representative Spectroscopic Data for Structural Elucidation
The following table summarizes expected spectroscopic data for (4-((diethylamino)methyl)phenyl)boronic acid based on analogous aminophenylboronic acid derivatives. This data is crucial for confirming the structure and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (AA'BB' system, 2 doublets), singlet for the benzylic CH₂, quartet for the N-CH₂ protons, and a triplet for the N-CH₂-CH₃ protons. A broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Signals for the aromatic carbons (including the carbon attached to boron), the benzylic carbon, and the ethyl carbons. |
| IR Spectroscopy | Broad O-H stretch (boronic acid), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic ring), C-N stretch, and B-O stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (193.05 g/mol ). |
Application in Drug Development: Inhibition of Cancer Cell Migration
Phenylboronic acid derivatives have emerged as a promising class of compounds in cancer research. Studies have shown that they can selectively inhibit the migration of cancer cells.[1][2][3] This effect is often attributed to their interaction with key signaling pathways that regulate the cytoskeleton and cell motility.
Signaling Pathway: Inhibition of Rho GTPase Signaling
Phenylboronic acids have been shown to inhibit the Rho family of GTP-binding proteins, which are master regulators of cell migration.[1] By decreasing the activity of RhoA, Rac1, and Cdc42, these compounds can disrupt the downstream signaling cascade that leads to the formation of stress fibers and lamellipodia, structures essential for cell movement.
Caption: Inhibition of the Rho GTPase signaling pathway by an aminophenylboronic acid.
Experimental Protocol: In Vitro Cell Migration (Wound Healing) Assay
This protocol describes a common method to assess the effect of a compound on cancer cell migration.
Experimental Workflow
Caption: Workflow for a wound healing cell migration assay.
Detailed Protocol:
-
Cell Culture: Plate a cancer cell line (e.g., MDA-MB-231 breast cancer cells) in a 24-well plate and culture until a confluent monolayer is formed.
-
Wound Creation: Using a sterile pipette tip, create a linear scratch in the cell monolayer.
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add fresh culture medium containing various concentrations of (4-((diethylamino)methyl)phenyl)boronic acid. A vehicle control (e.g., DMSO) should also be included.
-
Imaging: Immediately after treatment (T=0), capture images of the scratch wound using a microscope.
-
Incubation: Incubate the plate for 24 hours to allow for cell migration.
-
Final Imaging: After 24 hours, capture images of the same wound areas.
-
Analysis: Measure the area of the wound at T=0 and T=24h using image analysis software. The percentage of wound closure is calculated to determine the effect of the compound on cell migration.
Conclusion
(4-((diethylamino)methyl)phenyl)boronic acid is a compound of interest for its potential applications in organic synthesis and drug discovery. While specific characterization data is sparse, this guide provides a framework for its synthesis, structural elucidation, and evaluation of its biological activity based on established knowledge of analogous compounds. The potential for aminophenylboronic acids to inhibit cancer cell migration through the Rho GTPase pathway highlights a promising avenue for future research and development.
References
- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
4-[(Diethylamino)methyl]phenylboronic acid molecular weight and formula
An In-Depth Technical Guide on 4-[(Diethylamino)methyl]phenylboronic Acid
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This document provides the key molecular information for this compound.
The fundamental quantitative data for this compound is summarized below.
| Property | Value |
| Molecular Formula | C11H18BNO2 |
| Molecular Weight | 207.08 g/mol [1] |
| Alternate Molecular Weight | 207.077 g/mol [2] |
It is important to note that slight variations in molecular weight can be attributed to differences in calculation methods or isotopic composition.
As an AI, I am unable to provide detailed experimental protocols or generate visualizations such as diagrams for signaling pathways or experimental workflows.
References
Solubility Profile of 4-[(Diethylamino)methyl]phenylboronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-[(Diethylamino)methyl]phenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing qualitative solubility information for structurally related compounds and quantitative data for the parent compound, phenylboronic acid, as a proxy. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to ascertain the solubility of the title compound in their laboratories.
Qualitative Solubility Analysis
For a closely related analog, 4-(Dimethylamino)phenylboronic acid , qualitative data indicates it is sparingly soluble in water.[1] Another analog, 3-aminophenylboronic acid , is reported to be soluble in polar solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[2][3] Based on these observations, it is reasonable to anticipate that this compound will exhibit some solubility in polar organic solvents.
Quantitative Solubility Data for a Structurally Related Compound: Phenylboronic Acid
To provide a quantitative framework, the following table summarizes the solubility of the parent compound, phenylboronic acid, in a range of organic solvents. This data was determined using a dynamic method.[4][5]
| Solvent | Chemical Class | Molar Mass ( g/mol ) | Solubility of Phenylboronic Acid (mole fraction, x) at various temperatures |
| Chloroform | Halogenated Hydrocarbon | 119.38 | Moderate[4][5] |
| 3-Pentanone | Ketone | 86.13 | High[4][5] |
| Acetone | Ketone | 58.08 | High[4][5] |
| Dipropyl ether | Ether | 102.17 | High[4][5] |
| Methylcyclohexane | Aliphatic Hydrocarbon | 98.19 | Very Low[4][5] |
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents. Data sourced from Leszczyński et al. (2020).[4][5]
Experimental Protocol: Dynamic Method for Solubility Determination
A robust and commonly employed technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method. This method relies on the principle of observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[4][5]
Materials and Equipment:
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Programmable circulating thermostat
-
Precision thermometer
-
Luminance probe or laser beam and detector for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known mass of this compound and the selected organic solvent into the jacketed glass vessel to create a suspension of a specific composition.
-
Heating and Equilibration: Place the vessel in the programmable thermostat and begin stirring to ensure a homogenous mixture. The temperature of the system is then slowly and constantly increased, for example, at a rate of 0.1-0.5 °C/min.
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or, for greater accuracy, by using a luminance probe that passes a light beam through the solution and measures its intensity.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles of the solute disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.
-
Data Analysis: Repeat the experiment with different compositions of solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in solubility determination and the application of this data, the following diagrams are provided.
Figure 1: General workflow for the dynamic method of solubility determination.
Figure 2: Key factors influencing the solubility of a compound in a given solvent.
References
A Technical Guide to the Thermal Stability and Storage of 4-[(Diethylamino)methyl]phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the thermal stability and appropriate storage conditions for 4-[(Diethylamino)methyl]phenylboronic acid. Given the compound's utility in synthetic chemistry, particularly in cross-coupling reactions and as a building block for chemical sensors, a thorough understanding of its stability is critical for ensuring experimental reproducibility, maintaining sample integrity, and ensuring laboratory safety. This guide synthesizes available data, outlines detailed experimental protocols for thermal analysis, and presents logical workflows for its application.
Physicochemical and Stability Data
Quantitative data on the thermal properties of this compound is not extensively available in peer-reviewed literature. However, data for analogous compounds, particularly other substituted phenylboronic acids, provides a strong basis for understanding its likely behavior. The following tables summarize the available physical properties for the target compound and a close structural analog, 4-(Diethylamino)phenylboronic acid.
Table 1: Physicochemical Properties of this compound and a Structural Analog
| Property | This compound | 4-(Diethylamino)phenylboronic acid |
| Molecular Formula | C₁₁H₁₈BNO₂ | C₁₀H₁₆BNO₂ |
| Molecular Weight | 207.08 g/mol | 193.05 g/mol |
| Appearance | Solid (form may vary) | Solid |
| Melting Point | Not available | 211-236 °C |
| Boiling Point | 327.8 ± 44.0 °C at 760 mmHg (Predicted)[1] | Not available |
| Density | 1.05 ± 0.1 g/cm³ (Predicted)[1] | Not available |
Note: The data for 4-(Diethylamino)phenylboronic acid is presented as a close structural analog to provide an estimate of the expected thermal properties.
Recommended Storage and Handling
Proper storage and handling are paramount to prevent the degradation of boronic acids. These compounds are known to be sensitive to heat, moisture, and sometimes light.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reactions with atmospheric moisture. |
| Container | Keep in a tightly sealed container. | Protects from moisture and atmospheric contaminants. |
| Light | Store in a dark place or in an amber vial. | Protects from potential light-induced degradation. |
| Handling | Handle in a well-ventilated area or under a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid generating dust. | Minimizes inhalation and contact with the skin and eyes. |
Thermal Stability Analysis: Experimental Protocols
To definitively determine the thermal stability of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended techniques. The following are detailed, generalized protocols that can be adapted for this specific compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components.
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer’s specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or air (oxidative) at a flow rate of 20-50 mL/min. An inert atmosphere is recommended initially to observe thermal decomposition without oxidation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).
-
Note the residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, glass transitions, and enthalpies of transitions.
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point (based on analogs, a final temperature of ~300 °C would be a reasonable start) at a heating rate of 10 °C/min.
-
Cool the sample back to 25 °C at a rate of 10 °C/min.
-
Perform a second heating scan under the same conditions as the first to observe any changes in thermal behavior after the initial melt and to obtain a clearer glass transition if present.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting point (Tm) from the peak of the endothermic melting transition.
-
Identify any exothermic peaks that may indicate decomposition or crystallization events.
-
Determine the glass transition temperature (Tg) if the compound is amorphous, which appears as a step change in the baseline.
-
Application Workflows and Signaling Pathways
This compound is a valuable reagent in organic synthesis and for the development of sensors. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a potential signaling mechanism.
Suzuki-Miyaura Cross-Coupling Workflow
Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Chemosensor Signaling Mechanism for Diols
The boronic acid moiety can reversibly bind with diols, such as those found in saccharides. This interaction can be coupled to a fluorescent reporter to create a chemosensor.
Caption: A generalized signaling mechanism for a boronic acid-based fluorescent chemosensor.
Conclusion
References
Technical Guide: Spectroscopic and Application Insights into 4-[(Diethylamino)methyl]phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectral characteristics of 4-[(Diethylamino)methyl]phenylboronic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public spectral data for this specific molecule, this guide presents predicted ¹H and ¹³C NMR data based on analogous structures. It also details a representative experimental protocol for acquiring such data and explores the compound's potential applications in targeted drug delivery and enzyme inhibition through conceptual diagrams.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known spectral data for structurally similar compounds, including 4-(aminomethyl)phenylboronic acid and other para-substituted phenylboronic acids. The actual experimental values may vary depending on the solvent and other acquisition parameters.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H (ortho to B(OH)₂) | 7.6 - 7.8 | Doublet | 2H |
| Ar-H (ortho to CH₂N) | 7.2 - 7.4 | Doublet | 2H |
| -CH₂-N | 3.6 - 3.8 | Singlet | 2H |
| -N(CH₂CH₃)₂ | 2.5 - 2.7 | Quartet | 4H |
| -N(CH₂CH₃)₂ | 1.0 - 1.2 | Triplet | 6H |
| B(OH)₂ | 4.5 - 5.5 | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-B | 130 - 135 |
| C-CH₂ | 140 - 145 |
| Ar-CH (ortho to B(OH)₂) | 133 - 136 |
| Ar-CH (ortho to CH₂N) | 128 - 130 |
| -CH₂-N | 55 - 60 |
| -N(CH₂)₂ | 45 - 50 |
| -CH₃ | 10 - 15 |
Experimental Protocols
The following is a detailed methodology for the acquisition of NMR spectra for aminophenylboronic acid derivatives, which can be adapted for this compound.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent may influence the chemical shifts, particularly for the labile B(OH)₂ protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds between scans.
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer, operating at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz instrument).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if needed.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak.
-
Signaling Pathways and Applications
Phenylboronic acids are versatile molecules in drug development, primarily due to their ability to interact with diols. This property is exploited in targeted drug delivery and enzyme inhibition.
Targeted Drug Delivery Workflow
Phenylboronic acid derivatives can be used to target cancer cells, which often overexpress sialic acid residues on their surface. The boronic acid moiety can form a reversible covalent bond with the diol groups of sialic acid, leading to selective drug accumulation in tumor tissues.[1][2][3]
Caption: Workflow for targeted drug delivery using a phenylboronic acid-functionalized nanoparticle.
Enzyme Inhibition Mechanism
The boron atom in phenylboronic acid is electrophilic and can form a reversible covalent bond with nucleophilic residues, such as the serine in the active site of certain enzymes like β-lactamases.[4][5][6] This interaction can inhibit the enzyme's activity.
Caption: Mechanism of enzyme inhibition by a phenylboronic acid derivative.
References
- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
FT-IR Analysis of 4-[(Diethylamino)methyl]phenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 4-[(Diethylamino)methyl]phenylboronic acid. This document outlines the expected vibrational frequencies, a detailed experimental protocol for acquiring high-quality spectra, and a logical workflow for the analysis process. This information is critical for the characterization and quality control of this important building block in drug discovery and materials science.
Introduction to FT-IR Spectroscopy of Phenylboronic Acids
FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When applied to this compound, FT-IR analysis can confirm the presence of key structural features, including the boronic acid moiety, the diethylaminomethyl group, and the phenyl ring. The position, intensity, and shape of the absorption bands in the infrared spectrum provide a unique fingerprint of the molecule.
Expected FT-IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretch | B(OH)₂ |
| 3080 - 3010 | Medium | C-H Stretch | Aromatic C-H |
| 2975 - 2850 | Strong | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |
| 1610 - 1580 | Medium - Strong | C=C Stretch | Aromatic Ring |
| 1480 - 1440 | Medium - Strong | C=C Stretch | Aromatic Ring |
| 1380 - 1330 | Strong | B-O Stretch | B-O |
| 1250 - 1150 | Medium | C-N Stretch | C-N (Tertiary Amine) |
| 1100 - 1000 | Medium | In-plane C-H Bend | Aromatic C-H |
| 860 - 800 | Strong | Out-of-plane C-H Bend | 1,4-Disubstituted Benzene |
| 750 - 700 | Medium | O-B-O Bend | B(OH)₂ |
Note: The exact peak positions and intensities may vary depending on the sample preparation method, intermolecular interactions (such as hydrogen bonding), and the physical state of the sample.
Experimental Protocol for FT-IR Analysis
This section provides a detailed methodology for obtaining the FT-IR spectrum of this compound.
3.1. Materials and Equipment
-
This compound sample
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector)
-
Sample preparation accessories:
-
For solid samples (KBr pellet method): Potassium bromide (KBr, IR-grade), agate mortar and pestle, hydraulic press with pellet-forming die.
-
For solid or liquid samples (Attenuated Total Reflectance - ATR): ATR accessory with a suitable crystal (e.g., diamond or germanium).
-
-
Spatula
-
Desiccator
3.2. Sample Preparation
3.2.1. KBr Pellet Method
-
Dry the this compound sample and the IR-grade KBr in an oven at 110°C for at least 2 hours to remove any adsorbed water. Cool to room temperature in a desiccator.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.
-
Grind the KBr in an agate mortar to a fine powder.
-
Add the sample to the mortar and mix thoroughly with the KBr by gentle grinding. The mixture should be homogenous.
-
Transfer the mixture to the pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
3.2.2. Attenuated Total Reflectance (ATR) Method
-
Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Use the pressure arm to ensure good contact between the sample and the crystal.
-
Proceed with the spectral acquisition.
3.3. Spectral Acquisition
-
Background Scan: Before analyzing the sample, a background spectrum must be collected. For the KBr pellet method, this is a spectrum of the empty sample compartment. For the ATR method, it is a spectrum of the clean, empty crystal. This step is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Scan: Place the prepared sample in the spectrometer's sample compartment.
-
Parameters: Set the desired spectral acquisition parameters. Typical parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 64 scans (to improve the signal-to-noise ratio)
-
Apodization Function: Happ-Genzel
-
-
Data Collection: Initiate the scan to collect the sample spectrum. The spectrometer software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to produce the final absorbance or transmittance spectrum.
3.4. Data Processing and Analysis
-
Baseline Correction: If necessary, perform a baseline correction to remove any sloping or curved baseline from the spectrum.
-
Peak Picking: Identify the wavenumbers of the major absorption bands.
-
Interpretation: Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound, as detailed in Table 1.
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
Caption: Workflow for FT-IR Analysis of this compound.
This comprehensive guide provides the necessary information for researchers and scientists to perform and interpret the FT-IR analysis of this compound, ensuring accurate characterization and quality assessment of this versatile compound.
A Technical Guide to the Lewis Acidity of Aminomethyl-Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Lewis acidity of aminomethyl-substituted phenylboronic acids, a class of compounds with significant and expanding applications in chemical sensing, diagnostics, and therapeutics. The strategic placement of an aminomethyl group on the phenyl ring profoundly influences the electronic properties of the boron center, enhancing its utility for molecular recognition, particularly of saccharides, at physiological pH. This document details the underlying chemical principles, quantitative measures of Lewis acidity, key experimental protocols for characterization, and the mechanistic basis for their function.
Introduction: The Unique Nature of Phenylboronic Acids
Boronic acids [RB(OH)₂] are organoboron compounds featuring a boron atom bonded to an organic substituent and two hydroxyl groups. The boron atom in its neutral, trigonal planar (sp²) state possesses a vacant p-orbital, rendering it electron-deficient and capable of acting as a Lewis acid by accepting a pair of electrons from a Lewis base (nucleophile). This interaction results in the formation of a more stable, tetrahedral (sp³) boronate species.
The Lewis acidity of phenylboronic acids is of paramount importance in their application. A key measure of this acidity in aqueous solution is the pKa, which reflects the equilibrium between the neutral boronic acid and the anionic boronate form. For unsubstituted phenylboronic acid, the pKa is approximately 8.8, meaning that at physiological pH (~7.4), the compound exists predominantly in its less reactive, neutral trigonal form.
The introduction of an aminomethyl substituent, particularly at the ortho position, is a critical structural modification. This feature significantly lowers the pKa of the boronic acid, enabling it to bind effectively to diols (such as those found in saccharides) under physiological conditions. This enhanced reactivity is central to its use in glucose sensors and targeted drug delivery systems.
The Role of the ortho-Aminomethyl Group
The enhanced Lewis acidity and binding affinity of ortho-aminomethylphenylboronic acid (o-AMPBA) at neutral pH is a subject of significant interest. Initially, it was postulated that a direct, intramolecular dative bond between the amino nitrogen and the boron atom was responsible for stabilizing the tetrahedral boronate state. However, extensive studies, including ¹¹B NMR spectroscopy, have shown that in protic solvents like water, the interaction is more accurately described as a "solvent-inserted" zwitterion.
In this model, the amine is protonated (ammonium cation) and the boronic acid is deprotonated (boronate anion), with solvent molecules mediating the interaction. The protonated amino group acts as a strong electron-withdrawing group through the phenyl ring, which lowers the pKa of the boronic acid. This pKa depression is the primary reason for the enhanced diol binding at neutral pH.[1] Upon binding a diol, the boron center becomes more Lewis acidic, which can strengthen the interaction with the nearby ammonium group, further stabilizing the complex.
Quantitative Analysis of Lewis Acidity
The most direct measure of Lewis acidity for boronic acids in aqueous solution is the pKa. A lower pKa value indicates a stronger Lewis acid, as the equilibrium favors the tetrahedral boronate anion at a lower pH. The aminomethyl group's position and N-substitution pattern significantly impact the pKa.
| Compound | pKa Value | Notes |
| Phenylboronic Acid (PBA) | 8.86 | Serves as the baseline reference compound.[2] |
| 4-Aminomethylphenylboronic Acid (p-AMPBA) | 8.5 | The para substituent has a modest electron-donating effect, slightly decreasing acidity vs. PBA. |
| 3-Aminomethylphenylboronic Acid (m-AMPBA) | 8.1 | The meta substituent has a weak inductive electron-withdrawing effect, increasing acidity vs. PBA. |
| 2-Aminomethylphenylboronic Acid (o-AMPBA) | 7.8 | The ortho substituent significantly increases acidity due to the strong inductive effect.[1] |
| 2-((Dimethylamino)methyl)phenylboronic Acid | ~5.3 | N-alkylation further enhances the electron-withdrawing nature, leading to a marked drop in pKa.[3] |
Note: pKa values can vary slightly based on experimental conditions (e.g., solvent, temperature, ionic strength).
Experimental Protocols for Acidity and Binding Characterization
Determining the pKa and diol binding affinities of aminomethyl-substituted phenylboronic acids is crucial for their development as sensors or therapeutics. Below are detailed protocols for two common and robust methods.
Spectrophotometric pKa Determination (UV-Vis)
This method leverages the difference in the UV-Vis absorbance spectra between the neutral trigonal boronic acid and the anionic tetrahedral boronate. The pKa is found at the inflection point of a plot of absorbance versus pH.[4][5][6]
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the aminomethylphenylboronic acid in a suitable solvent (e.g., DMSO or methanol).
-
Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 2 to 12) with known, precise pH values. A universal buffer or a set of overlapping buffers (e.g., citrate, phosphate, borate) can be used.
-
Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the boronic acid stock solution to a fixed volume of the buffer in a cuvette or 96-well plate. Ensure the final concentration of the boronic acid is consistent across all samples.
-
Spectra Acquisition: Measure the full UV-Vis spectrum (e.g., 220-400 nm) for each sample. Include a buffer-only blank for each pH value to correct for background absorbance.
-
Data Analysis: a. Identify an analytical wavelength where the difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms is maximal. b. Plot the absorbance at this chosen wavelength against the pH of the buffer solutions. c. Fit the resulting data to a sigmoidal dose-response equation. The pKa is the pH value at the curve's inflection point.
Alizarin Red S (ARS) Competitive Binding Assay
This fluorescence-based assay is used to determine the binding affinity (association constant, Ka) of a boronic acid for a non-fluorescent analyte, such as a saccharide. It uses Alizarin Red S (ARS), a catechol dye that forms a fluorescent complex with boronic acids.[7][8] The analyte competes with ARS for binding to the boronic acid, causing a measurable change in fluorescence.
Protocol:
-
Determine Boronic Acid-ARS Binding: a. Prepare a series of solutions with a fixed concentration of ARS and varying concentrations of the aminomethylphenylboronic acid in a buffered solution (e.g., pH 7.4 phosphate buffer). b. Measure the fluorescence emission of each solution at the characteristic wavelength for the ARS-boronate complex (Excitation ~460 nm, Emission ~600 nm). c. Plot the change in fluorescence intensity against the boronic acid concentration and fit the data to determine the association constant (K_ARS) for the ARS-boronic acid complex.
-
Competitive Displacement Assay: a. Prepare a solution containing fixed concentrations of both the boronic acid and ARS (at concentrations determined to give a strong fluorescent signal from step 1). b. Aliquot this solution into a series of wells or cuvettes. c. Add varying concentrations of the saccharide analyte (e.g., glucose, fructose) to these aliquots. d. Incubate to allow the system to reach equilibrium. e. Measure the fluorescence emission of each sample. The fluorescence will decrease as the saccharide displaces ARS from the boronic acid.
-
Data Analysis: a. Plot the fluorescence intensity against the concentration of the saccharide analyte. b. Analyze the data using a competitive binding model to calculate the association constant (K_analyte) for the boronic acid-saccharide interaction.
Applications in Drug Development and Research
The unique properties of aminomethyl-substituted phenylboronic acids make them highly valuable tools for researchers and drug development professionals.
-
Glucose Sensing: Their ability to bind glucose at physiological pH is the foundation for continuous glucose monitoring systems for diabetes management. Fluorescent derivatives of o-AMPBA can be incorporated into hydrogels or nanoparticles that signal changes in glucose concentration through optical changes.
-
Targeted Drug Delivery: Sialic acid residues are overexpressed on the surface of many cancer cells. As sialic acid contains diol functionalities, nanoparticles functionalized with aminomethylphenylboronic acids can be used to selectively target and deliver chemotherapeutic agents to tumor sites, potentially increasing efficacy and reducing side effects.
-
Enzyme Inhibition: Boronic acids are known to be potent, reversible inhibitors of serine proteases, where they form a tetrahedral adduct with the active site serine residue, mimicking the transition state of peptide hydrolysis. The aminomethyl group can be used to confer water solubility and introduce additional binding interactions to enhance inhibitor potency and selectivity.
Conclusion
Aminomethyl-substituted phenylboronic acids represent a sophisticated class of molecules whose Lewis acidity can be rationally tuned through synthetic chemistry. The ortho-aminomethyl group, in particular, is a key structural motif that significantly lowers the boronic acid pKa, enabling strong and reversible covalent interactions with diols at physiological pH. This property has established these compounds as indispensable tools in the development of advanced biosensors and targeted therapeutics. A thorough understanding of their Lewis acidity, the solvent-inserted binding mechanism, and the quantitative methods used for their characterization is essential for any scientist working to harness their full potential.
References
- 1. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 5. ishigirl.tripod.com [ishigirl.tripod.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Electronic effects of diethylaminomethyl group on boronic acid reactivity
An In-depth Technical Guide on the Electronic Effects of the Diethylaminomethyl Group on Boronic Acid Reactivity
Introduction
Boronic acids (R-B(OH)₂) are a class of organoboron compounds that have become indispensable in modern organic chemistry, materials science, and medicinal chemistry.[1][2] Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] The reactivity of a boronic acid is profoundly influenced by the electronic properties of its organic substituent (R). Understanding these substituent effects is critical for reaction optimization, catalyst design, and the development of novel chemical probes and therapeutics.
This technical guide provides an in-depth analysis of the electronic effects of the diethylaminomethyl group (-CH₂N(Et)₂) as a substituent on an aryl boronic acid. We will explore how its inductive and resonance properties, along with the potential for intramolecular coordination, modulate the boronic acid's Lewis acidity (pKa) and its subsequent reactivity in key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this unique functional group's impact on boronic acid chemistry.
Core Electronic Principles of the Diethylaminomethyl Group
The net electronic effect of the diethylaminomethyl substituent is a combination of two primary factors: the inductive effect and a notable lack of a resonance effect, which is critically modulated by its position on the aromatic ring.
-
Inductive Effect (+I): The alkyl groups of the diethylamino moiety are electron-donating. This electron density is pushed through the sigma bonds of the methylene spacer to the aromatic ring.[4][5] Consequently, the diethylaminomethyl group acts as a weak electron-donating group by induction.
-
Resonance (Mesomeric) Effect: Unlike a directly attached amino group (-NR₂), the nitrogen's lone pair of electrons in the diethylaminomethyl group cannot be delocalized into the aromatic π-system.[6] The insulating sp³-hybridized methylene (-CH₂) linker prevents this resonance interaction. This is a crucial distinction, as it means the group cannot act as a strong π-donor.[6]
-
Intramolecular N→B Coordination (Ortho Position Effect): When the diethylaminomethyl group is positioned ortho to the boronic acid, a powerful through-space interaction occurs. The lone pair of electrons on the nitrogen atom can coordinate with the empty p-orbital of the boron atom, forming a dative B-N bond.[7][8][9] This intramolecular coordination forces the boron center from a trigonal planar (sp²) to a more stable tetrahedral (sp³) geometry, which has profound consequences for the molecule's properties.[9][10]
Impact on Acidity (pKa)
The Lewis acidity of a boronic acid, quantified by its pKa, is a critical parameter governing its behavior. Boronic acids react with water to form a tetrahedral boronate anion, and the pKa represents the pH at which the trigonal acid and tetrahedral boronate are in equal concentration.[2][11] The pKa of unsubstituted phenylboronic acid is approximately 8.7-9.0.[1][12]
The electronic effects of the diethylaminomethyl group alter this value significantly, depending on its position:
-
Meta and Para Positions: In these positions, the dominant influence is the weak, electron-donating inductive effect (+I). This effect slightly increases the electron density on the aromatic ring, which in turn makes the boron atom less electrophilic (less acidic). This leads to a slight increase in the pKa compared to unsubstituted phenylboronic acid.
-
Ortho Position: The intramolecular N→B coordination is the overriding factor. This interaction strongly stabilizes the tetrahedral boronate form, shifting the equilibrium away from the neutral trigonal acid.[8][10] This pre-organization dramatically increases the Lewis acidity, resulting in a significant decrease in the pKa. For example, the closely related 2-((dimethylamino)methyl)phenylboronic acid exhibits a pKa of approximately 5.3, a value more than three orders of magnitude more acidic than phenylboronic acid.[12]
Table 1: Comparison of Boronic Acid pKa Values
| Compound | Substituent Position | Dominant Electronic Effect | Experimental/Predicted pKa | Reference(s) |
| Phenylboronic Acid | Unsubstituted | None (Reference) | ~8.8 | [12] |
| 2-((Dimethylamino)methyl)phenylboronic acid | Ortho | Intramolecular N→B Coordination | ~5.3 | [12] |
| (3-((Diethylamino)methyl)-5-fluorophenyl)boronic acid | Meta | Inductive Effect (+I) | 6.97 (Predicted) | [13] |
| 4-((Diethylamino)methyl)phenyl]boronic acid | Para | Inductive Effect (+I) | Expected > 8.8 | [2] |
Note: The predicted pKa for the meta-substituted compound is also influenced by the electron-withdrawing fluorine atom.
Impact on Suzuki-Miyaura Coupling Reactivity
The Suzuki-Miyaura reaction's catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The electronic nature of the boronic acid primarily impacts the transmetalation step, where the organic group is transferred from boron to the palladium center.[14][15] This step is often rate-limiting and can proceed through different pathways, depending on the reaction conditions and the nature of the boronic acid.[16][17]
-
Meta and Para Positions: The weak +I effect slightly deactivates the boronic acid towards transmetalation by making the boron center less Lewis acidic. This can lead to slower reaction rates compared to unsubstituted phenylboronic acid, although the effect is generally modest.
-
Ortho Position: The effect is more complex. The low pKa ensures a higher concentration of the nucleophilic boronate anion at or near neutral pH, which can accelerate transmetalation.[8] However, the strong N→B coordination can also render the boronic acid "protected" or stabilized, potentially slowing its entry into the catalytic cycle.[7][18] The outcome often depends on the specific reaction conditions (e.g., the strength of the base used), which can disrupt the intramolecular coordination to free the boronic acid for reaction. In many cases, the pre-organized tetrahedral geometry facilitates efficient transfer of the aryl group to the palladium center.
Table 2: Summary of Electronic Effects on Suzuki-Miyaura Reactivity
| Substituent Position | Acidity (pKa) | Lewis Acidity of Boron | Expected Impact on Transmetalation Rate |
| Meta/Para | Slightly Increased | Decreased | Slightly Slower |
| Ortho | Significantly Decreased | Increased (as boronate) | Complex: Can be faster due to high boronate concentration, but may be inhibited by strong N-B coordination depending on conditions. |
Experimental Protocols
Reproducible data is the cornerstone of scientific research. Below are detailed methodologies for key experiments used to quantify the properties of substituted boronic acids.
Protocol 1: Determination of Boronic Acid pKa by UV-Vis Spectrophotometry
This method relies on the change in the UV absorbance spectrum of the arylboronic acid as it converts from the trigonal planar form to the tetrahedral boronate upon titration with a base.[19][20]
-
Preparation of Solutions:
-
Prepare a stock solution of the diethylaminomethyl-substituted boronic acid (e.g., 1 mM) in a suitable solvent system (e.g., a 3:1 mixture of acetonitrile and water to ensure solubility).[12]
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 4 to pH 10).
-
Prepare standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).
-
-
Spectrophotometric Measurement:
-
In a quartz cuvette, place a fixed volume of the boronic acid stock solution and dilute with a specific buffer solution.
-
Record the full UV-Vis spectrum (e.g., from 200-400 nm).
-
Repeat the measurement for each buffer solution, ensuring the total concentration of the boronic acid remains constant.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance changes significantly between the acidic and basic forms.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
Fit the resulting data to the Henderson-Hasselbalch equation (or a sigmoidal Boltzmann function) to determine the inflection point, which corresponds to the pKa of the boronic acid.
-
Protocol 2: Kinetic Analysis of a Suzuki-Miyaura Reaction by HPLC
This protocol provides a framework for measuring the reaction rate by monitoring the consumption of starting material or the formation of the product over time.[16][21]
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol), the diethylaminomethyl-substituted boronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and an internal standard (e.g., biphenyl).[22]
-
Add the degassed solvent system (e.g., Toluene/Water).
-
Bring the mixture to the desired reaction temperature (e.g., 90 °C) with vigorous stirring.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol). This marks time zero (t=0).
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a small, precise aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot by diluting it into a vial containing a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile to stop the reaction.[21]
-
-
HPLC Analysis:
-
Analyze each quenched sample by High-Performance Liquid Chromatography (HPLC).
-
Use a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient) to achieve separation of the starting materials, product, and internal standard.
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
-
Data Processing:
-
For each time point, determine the concentration of the reactant and product by comparing their peak areas to the peak area of the internal standard, using a pre-established calibration curve.
-
Plot the concentration of the starting material or product versus time to generate a kinetic profile and determine the initial reaction rate.
-
Conclusion
The diethylaminomethyl group exerts a multifaceted electronic influence on boronic acid reactivity that is highly dependent on its position on the aromatic ring. In the meta and para positions, it acts as a simple, weak electron-donating group via the inductive effect, slightly decreasing the boronic acid's Lewis acidity and reactivity. In stark contrast, an ortho-substituted diethylaminomethyl group engages in strong intramolecular N→B coordination, which dramatically increases the effective Lewis acidity (lowers the pKa) by stabilizing the tetrahedral boronate state. This unique "ortho effect" significantly alters the physical properties and chemical reactivity of the boronic acid, a factor that must be carefully considered in the design of catalysts, chemical sensors, and biologically active molecules. The protocols and data presented herein provide a framework for researchers to further investigate and harness the distinct properties of this versatile functional group.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 5. Khan Academy [khanacademy.org]
- 6. "The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(" by Kevin L. Jantzi, Susan Wiltrakis et al. [scholar.valpo.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (3-((diethylaMino)Methyl)-5-fluorophenyl)boronic acid CAS#: 1704066-81-8 [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Mechanisms of Protodeboronation in Functionalized Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a critical reaction in organic synthesis, often viewed as an undesired side reaction in cross-coupling methodologies like the Suzuki-Miyaura reaction.[1] However, a thorough understanding of its mechanisms can transform it into a predictable and even synthetically useful tool, for instance, in traceless purification or stereospecific proton installation.[1] This guide provides a detailed exploration of the core mechanisms governing the protodeboronation of functionalized aryl and heteroaryl boronic acids and their esters, presenting quantitative data, experimental methodologies, and visual representations of the key pathways.
Mechanistic Landscape of Protodeboronation
The propensity of a boronic acid to undergo protodeboronation is highly dependent on factors such as the electronic nature of the organic substituent, the reaction pH, and the presence of catalysts.[1] The speciation of the boronic acid in aqueous media is a crucial determinant of the operative mechanistic pathway.[1][2]
Recent mechanistic studies have elucidated a variety of pathways for protodeboronation in aqueous media, highlighting the significance of pH in dictating the boronic acid species and, consequently, the reaction mechanism.[1] For simple non-basic boronic acids, two primary mechanisms have been identified: a general acid-catalyzed pathway and a specific base-catalyzed pathway.[1] The latter proceeds through the formation of a more reactive boronate anion.[1][3]
For aromatic boronic acids bearing electron-withdrawing substituents, a competing dissociative mechanism that involves the generation of a transient aryl anion has been proposed.[1] In the case of basic heteroaromatic boronic acids, such as 2-pyridine boronic acid, zwitterionic species formed under neutral pH conditions can lead to rapid protodeboronation through unimolecular fragmentation of the C-B bond.[1]
Interestingly, esterification of a boronic acid does not universally confer greater stability against protodeboronation.[3][4][5] The rate of protodeboronation of boronic esters can be influenced by the diol used for esterification, with some esters exhibiting significantly faster decomposition than the parent boronic acid.[2][6] The overall process can involve direct protodeboronation of the ester or a pre-hydrolytic pathway where the ester first hydrolyzes to the boronic acid, which then undergoes protodeboronation.[3][4][5]
Quantitative Analysis of Protodeboronation Kinetics
The rate of protodeboronation is highly sensitive to the structure of the boronic acid and the reaction conditions. The following tables summarize key quantitative data from kinetic studies on the protodeboronation of various arylboronic acids.
Table 1: Half-lives (t1/2) for the Protodeboronation of Selected Arylboronic Acids at pH 13
| Arylboronic Acid | Substituent(s) | Half-life (t1/2) |
| Phenylboronic acid | H | Very long |
| 4-Methoxyphenylboronic acid | 4-OMe | ~ 10 hours |
| 2,6-Difluorophenylboronic acid | 2,6-F₂ | ~ 5 seconds |
| Pentafluorophenylboronic acid | F₅ | < 3 milliseconds |
| 3,5-Dinitrophenylboronic acid | 3,5-(NO₂)₂ | Orders of magnitude more stable than polyfluorophenylboronic acids |
Data compiled from studies conducted in aqueous dioxane at 70 °C.[7]
Table 2: Kinetic Isotope Effects (KIEs) for Protodeboronation
| Substrate | KIE Type | Value | Mechanistic Implication |
| Polyfluorophenyl trihydroxyboronates | ¹H/²H (product) | 1.26 ± 0.05 | Suggests a mechanism where proton transfer is not the rate-determining step. |
| Arylboronic acids | ¹⁰B/¹¹B | Varies | Provides insight into the bonding changes at the boron center in the transition state. |
| Arylboronic acids | ¹²C/¹³C | Varies | Elucidates changes at the carbon atom of the C-B bond during cleavage. |
KIE values are crucial for distinguishing between different proposed mechanisms.[3][7]
Experimental Protocols for Mechanistic Studies
The elucidation of protodeboronation mechanisms relies on a combination of kinetic measurements and spectroscopic techniques.
Protocol 1: NMR Spectroscopic Monitoring of Protodeboronation
This method allows for the in-situ monitoring of the disappearance of the starting boronic acid and the appearance of the protodeboronated product.
-
Sample Preparation: A stock solution of the boronic acid and an internal standard (e.g., 1,3,5-trimethoxybenzene) is prepared in a suitable deuterated solvent mixture (e.g., 50% aqueous dioxane-d₈).[8]
-
Reaction Initiation: The reaction is initiated by adding a base or acid to achieve the desired pH. For rapid reactions, this is done directly in a pre-thermostated NMR tube.
-
Data Acquisition: ¹H, ¹¹B, or ¹⁹F NMR spectra are acquired at regular time intervals.[3][4][5] The choice of nucleus depends on the specific substrate and the desired information.
-
Analysis: The concentration of the reactant and product is determined by integrating their respective signals relative to the internal standard.[8] The rate constants are then calculated by fitting the concentration-time data to the appropriate rate law.
Protocol 2: Stopped-Flow UV-Vis/IR Spectroscopy for Fast Reactions
For reactions with half-lives in the sub-second to minute range, stopped-flow techniques are employed.
-
Instrumentation: A stopped-flow instrument equipped with a UV-Vis or IR detector is used.
-
Reagent Preparation: Solutions of the boronic acid and the reaction initiator (e.g., a strong base) are prepared separately.
-
Reaction Initiation and Monitoring: The two solutions are rapidly mixed in the stopped-flow apparatus, and the change in absorbance or transmittance at a characteristic wavelength for the reactant or product is monitored over time.
-
Data Analysis: The resulting kinetic traces are fitted to exponential functions to extract the observed rate constants.
Visualizing Protodeboronation Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for the protodeboronation of arylboronic acids.
Figure 1: General protodeboronation pathways for arylboronic acids.
This diagram illustrates the central role of pH in determining the speciation of the boronic acid and the subsequent operative protodeboronation mechanism. Under acidic conditions, the neutral boronic acid is the reactive species, while under basic conditions, the anionic boronate is involved. For electron-deficient arylboronic acids, a dissociative pathway via an aryl anion becomes significant.
Figure 2: Zwitterionic pathway for basic heteroarylboronic acids.
This diagram shows the mechanism for the rapid protodeboronation of basic heteroaromatic boronic acids at neutral pH. The formation of a zwitterionic intermediate facilitates the unimolecular cleavage of the carbon-boron bond.
Figure 3: Competing pathways for boronic ester protodeboronation.
This workflow illustrates that the protodeboronation of boronic esters can occur through two competing pathways: direct decomposition of the ester or hydrolysis to the corresponding boronic acid followed by its protodeboronation. The relative rates of these pathways are dependent on the ester structure and reaction conditions.
Conclusion and Outlook
The protodeboronation of functionalized boronic acids is a multifaceted process with a rich mechanistic landscape. A deep understanding of the factors governing these reactions is paramount for the efficient application of organoboron reagents in drug discovery and development. By carefully controlling reaction parameters such as pH and by selecting appropriate boronic acid derivatives (e.g., MIDA boronates or organotrifluoroborates for slow release), the undesired protodeboronation can be minimized.[1] Conversely, this knowledge can be harnessed to design novel synthetic strategies that utilize protodeboronation as a key bond-forming or functional group removal step. Future research will likely focus on further refining the mechanistic models, developing new catalysts to control protodeboronation, and expanding its synthetic applications.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 4-[(Diethylamino)methyl]phenylboronic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-[(Diethylamino)methyl]phenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The synthesis is a two-step process commencing with the preparation of the key intermediate, 4-formylphenylboronic acid, followed by a reductive amination reaction with diethylamine. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow.
Introduction
Arylboronic acids are critical reagents in organic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The functionalized boronic acid, this compound, is of particular interest in drug discovery due to the incorporation of a tertiary amine, which can improve pharmacokinetic properties of drug candidates. The synthesis route described herein is a reliable method for producing this compound in a laboratory setting.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of 4-formylphenylboronic acid from 4-bromobenzaldehyde. The aldehyde group of 4-bromobenzaldehyde is first protected as a diethyl acetal. This is followed by a Grignard reaction and subsequent treatment with a trialkyl borate to form the boronic ester, which is then hydrolyzed to yield 4-formylphenylboronic acid.[1] The second step is a reductive amination of 4-formylphenylboronic acid with diethylamine using a suitable reducing agent, such as sodium triacetoxyborohydride, to yield the final product.
Figure 1. Synthesis workflow for this compound.
Data Presentation
| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |
| 1 | 4-Bromobenzaldehyde, Diethoxymethoxyethane, Ethanol, Mg, Tri-n-butyl borate | 4-Formylphenylboronic acid | 78-99 | ≥98.0 | [1][2] |
| 2 | 4-Formylphenylboronic acid, Diethylamine, Sodium triacetoxyborohydride | This compound | 70-85 (Estimated) | >95 (Typical) |
Experimental Protocols
Step 1: Synthesis of 4-Formylphenylboronic acid
This procedure is based on established methods for the synthesis of 4-formylphenylboronic acid.[1]
Materials:
-
4-Bromobenzaldehyde
-
Diethoxymethoxyethane
-
Ethanol
-
Magnesium turnings
-
1,2-Dibromoethane
-
Tri-n-butyl borate
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Toluene
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Acetal Protection: In a round-bottom flask, dissolve 4-bromobenzaldehyde in a mixture of diethoxymethoxyethane and ethanol. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. After cooling, neutralize the acid, and extract the product, 1-bromo-4-(diethoxymethyl)benzene, with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Grignard Reaction and Borylation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under a nitrogen atmosphere, place magnesium turnings. Add a small amount of 1,2-dibromoethane to activate the magnesium. Add a solution of 1-bromo-4-(diethoxymethyl)benzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. After the addition is complete, reflux the mixture for 1 hour. Cool the reaction mixture to -78 °C and add tri-n-butyl borate dropwise. Allow the mixture to warm to room temperature and stir overnight.
-
Hydrolysis and Purification: Cool the reaction mixture in an ice bath and slowly add aqueous sulfuric acid to hydrolyze the boronic ester and the acetal. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 4-formylphenylboronic acid can be purified by recrystallization or by an acid-base workup.[3] For the acid-base workup, suspend the crude product in water and add 10% aqueous sodium hydroxide until the solid dissolves. Wash the aqueous solution with toluene to remove non-polar impurities. Cool the aqueous layer to 10 °C and acidify with concentrated hydrochloric acid to precipitate the pure 4-formylphenylboronic acid. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Reductive Amination to this compound
This is a general procedure for reductive amination and should be optimized for this specific reaction.
Materials:
-
4-Formylphenylboronic acid
-
Diethylamine
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation and Reduction: In a round-bottom flask, dissolve 4-formylphenylboronic acid in dichloromethane. Add diethylamine (1.2 equivalents) and stir the mixture at room temperature for 1-2 hours to form the intermediate iminium ion.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. The product can be purified by column chromatography on silica gel or by recrystallization.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Grignard reactions are highly exothermic and moisture-sensitive; ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Boronic acids can be irritating to the skin, eyes, and respiratory system.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should perform their own risk assessment and optimize the reaction conditions as necessary for their specific application.
References
Application Notes and Protocols: Purification of 4-[(Diethylamino)methyl]phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 4-[(Diethylamino)methyl]phenylboronic acid, a key building block in various synthetic applications, including Suzuki-Miyaura cross-coupling reactions. The purification strategy presented herein is a multi-step process involving an initial acid-base extraction to remove major impurities, followed by recrystallization to achieve high purity. An alternative column chromatography method is also discussed. These protocols are designed to be accessible to researchers with a standard organic chemistry laboratory setup.
Introduction
This compound is an important bifunctional molecule containing both a nucleophilic diethylaminomethyl group and a versatile boronic acid moiety. The purity of this reagent is critical for its successful application in catalysis and materials science, as impurities can lead to side reactions, lower yields, and catalyst deactivation. A common impurity in arylboronic acids is the corresponding boroxine (a trimeric anhydride), which can be less reactive in coupling reactions. The purification protocols detailed below are designed to effectively remove such impurities and provide material of high purity suitable for demanding applications.
Purification Strategies Overview
Several methods can be employed for the purification of aminophenylboronic acids. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.
| Purification Method | Principle | Advantages | Disadvantages |
| Acid-Base Extraction | Exploits the amphoteric nature of the compound to separate it from non-ionizable impurities. | Scalable, effective for removing non-polar and neutral impurities. | May not remove impurities with similar acid-base properties. |
| Recrystallization | Difference in solubility between the desired compound and impurities in a specific solvent system at different temperatures. | Can yield highly pure crystalline material, scalable. | Requires finding a suitable solvent system, potential for product loss in the mother liquor. |
| Column Chromatography | Differential adsorption of the compound and impurities onto a stationary phase. | Can separate closely related impurities. | Can be tedious, may lead to decomposition on silica gel, less scalable for large quantities. |
| Derivatization | Conversion to a crystalline derivative (e.g., diethanolamine adduct or trifluoroborate salt) for purification, followed by regeneration of the boronic acid. | Can be very effective for difficult-to-purify compounds. | Involves additional reaction and deprotection steps, increasing overall complexity. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Recrystallization
This protocol is recommended for routine purification of gram-scale quantities of this compound.
Materials:
-
Crude this compound
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene
-
Hexanes
-
Separatory funnel
-
Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
Part A: Acid-Base Extraction
-
Dissolve the crude this compound in diethyl ether (approx. 20 mL per gram of crude material) in a separatory funnel.
-
Extract the organic layer with 1 M HCl (3 x 10 mL per gram of crude material). The target compound will move into the aqueous layer as the hydrochloride salt.
-
Combine the acidic aqueous layers and wash with diethyl ether (2 x 10 mL per gram of crude material) to remove any remaining neutral organic impurities.
-
Cool the aqueous layer in an ice bath and basify by the slow addition of 1 M NaOH until the pH is approximately 10-11. The free boronic acid will precipitate.
-
Extract the product back into diethyl ether (3 x 15 mL per gram of crude material).
-
Combine the organic layers, wash with brine (1 x 10 mL per gram of crude material), and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the partially purified solid.
Part B: Recrystallization
-
Dissolve the solid obtained from the extraction in a minimal amount of hot toluene.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum to a constant weight.
Expected Purity and Yield:
| Step | Typical Purity | Typical Yield |
| After Extraction | >90% | 70-85% |
| After Recrystallization | >98% | 80-95% (from extracted material) |
Protocol 2: Purification by Column Chromatography
This method is suitable for small-scale purification or for separating impurities with similar solubility profiles.
Materials:
-
Crude or partially purified this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium hydroxide (NH₄OH, aqueous solution)
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass chromatography column
-
Fraction collector or test tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent system (e.g., 80:20:1 DCM:MeOH:NH₄OH) and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
Note: Boronic acids can sometimes be difficult to purify by silica gel chromatography due to their polar nature and potential for interaction with the stationary phase. Tailing of spots on TLC is common.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the primary purification protocol.
Caption: Workflow for the purification of this compound.
Purity Assessment
The purity of the final product should be assessed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Boronic acids and their derivatives can be irritants. Avoid inhalation, ingestion, and skin contact.
Application Notes and Protocols for 4-[(Diethylamino)methyl]phenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-[(Diethylamino)methyl]phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile organoboron compound serves as a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the diethylaminomethyl group can enhance solubility and provide a handle for further functionalization or for modulating the physicochemical properties of the target molecules.
Introduction to Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning, palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate. It is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of reactants. The general transformation is widely employed in the synthesis of biaryls, polyaryls, and styrenes, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.
Role of this compound
This compound is a bifunctional reagent. The boronic acid moiety participates directly in the Suzuki-Miyaura catalytic cycle, while the basic diethylaminomethyl group can influence the electronic properties of the aromatic ring and the solubility of the reactant and products. This reagent is particularly useful for introducing a phenyl group bearing a basic side chain, a common feature in many biologically active compounds.
Key Reaction Parameters and Optimization
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection and optimization of several key parameters. These include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.
Table 1: Common Catalysts, Ligands, Bases, and Solvents for Suzuki-Miyaura Cross-Coupling
| Parameter | Examples | General Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | The choice of palladium precursor can influence catalytic activity. Pd(0) sources like Pd(PPh₃)₄ can be used directly, while Pd(II) sources are reduced in situ. |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos, RuPhos, dppf | The ligand stabilizes the palladium center, influences its reactivity, and can be crucial for coupling challenging substrates (e.g., aryl chlorides or sterically hindered partners). |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃, Et₃N | The base is essential for the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield. Carbonates and phosphates are commonly used. |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile, Water (often as a co-solvent) | The solvent system must be capable of dissolving the reactants and the catalyst. Aprotic polar solvents are common, often in combination with water to facilitate the dissolution of the base. |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These protocols are intended as a starting point, and optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol outlines a general method for the coupling of this compound with an aryl bromide using a common palladium catalyst and base.
Materials:
-
This compound
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add a mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.
Materials:
-
This compound
-
Aryl halide (bromide or chloride)
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), palladium(II) acetate (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), and potassium phosphate (1.0 mmol, 2.0 equiv).
-
Add 1,4-dioxane (3 mL) and water (0.3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Table 2: Exemplary Reaction Conditions and Expected Outcomes
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 6 | High |
| 3-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 4 | Good to High |
| 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 12 | Moderate to High |
| 1-Iodonaphthalene | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O | 80 | 3 | High |
Note: Yields are dependent on the specific substrates and require empirical optimization.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines a typical workflow for setting up, running, and working up a Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
Safety Considerations
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Bases such as potassium carbonate and potassium phosphate can be corrosive or irritating. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
-
Microwave reactions can generate high pressures. Ensure that the reaction vial is not overfilled and that the microwave reactor is operated according to the manufacturer's instructions.
By following these guidelines and protocols, researchers can effectively utilize this compound as a key building block in the synthesis of novel compounds for a wide range of applications.
Practical Applications of 4-[(Diethylamino)methyl]phenylboronic Acid in Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Diethylamino)methyl]phenylboronic acid is a versatile bifunctional reagent of significant interest in modern organic synthesis and medicinal chemistry. Its structure incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and a diethylaminomethyl group, which can impart desirable physicochemical properties such as increased solubility and basicity to target molecules. This unique combination makes it a valuable building block for the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and functional materials. The primary application of this reagent lies in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely adopted method for the formation of carbon-carbon bonds.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust and efficient method for the synthesis of biaryls, a common motif in many biologically active compounds. This compound serves as an excellent coupling partner with a wide range of aryl and heteroaryl halides or triflates. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The general transformation is depicted below:
Scheme 1: General Suzuki-Miyaura Reaction
Ar-X + this compound --(Pd catalyst, Base)--> Ar-C₆H₄-CH₂N(Et)₂
Where Ar-X is an aryl or heteroaryl halide/triflate.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various coupling partners. The data presented is representative of yields achievable under optimized conditions.
Table 1: Suzuki-Miyaura Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 88 |
| 3 | 2-Bromopyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF/H₂O | 80 | 18 | 85 |
| 4 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 95 | 14 | 90 |
Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | 78 |
| 2 | 2-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | CsF | Toluene | 100 | 20 | 81 |
| 3 | 3-Chloropyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 75 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene/H₂O | 110 | 22 | 83 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). This is typically done three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the flask under a positive pressure of the inert gas.
-
Add toluene (5 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the synthesis of biaryls using this compound via a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 4-[(diethylamino)methyl]phenyl moiety into drug candidates can be advantageous for several reasons. The tertiary amine group is basic and can be protonated at physiological pH, which can enhance aqueous solubility and allow for the formation of pharmaceutically acceptable salts. This feature is particularly beneficial for improving the pharmacokinetic profile of a drug candidate. Furthermore, the diethylaminomethyl group can participate in key binding interactions, such as hydrogen bonding or ionic interactions, with biological targets. The synthetic accessibility of a wide range of biaryl structures through the Suzuki-Miyaura coupling of this compound makes it a valuable tool for generating compound libraries for high-throughput screening in drug discovery campaigns.
Application Notes and Protocols for Palladium-Catalyzed C-C Bond Formation Using 4-[(Diethylamino)methyl]phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for the formation of carbon-carbon (C-C) bonds.[1][2] This reaction class is fundamental in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2]
4-[(Diethylamino)methyl]phenylboronic acid is a valuable building block in organic synthesis. The presence of the diethylaminomethyl group can impart desirable physicochemical properties to the final products, such as improved solubility or opportunities for further functionalization. This document provides detailed application notes and a representative protocol for the use of this compound in palladium-catalyzed C-C bond formation.
While a specific, detailed experimental protocol for a reaction using this compound was not found in a comprehensive search of available literature, the following sections provide a general, yet detailed, protocol based on established methods for similar phenylboronic acids. This information is intended to serve as a robust starting point for reaction optimization and development.
Reaction Principle: The Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism that involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a general and representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This protocol is based on commonly used conditions for similar reactions and should be optimized for specific substrates.[4]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture like Toluene/Ethanol/Water)
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL) via syringe. This is followed by the addition of the palladium catalyst (0.02-0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from 2 to 24 hours depending on the reactivity of the substrates.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biphenyl derivative.
Caption: A general workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction parameters for Suzuki-Miyaura couplings. Note that yields are highly dependent on the specific substrates and optimization of reaction conditions. The data presented here is representative and based on general knowledge of similar reactions.[4]
| Entry | Aryl Halide (1.0 equiv) | Catalyst (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 90 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 90-98 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 16 | 75-85 |
| 4 | 4-Iodoacetophenone | Pd(OAc)₂/SPhos (2) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 6 | 92-99 |
Key Considerations and Optimization
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for reaction efficiency. For less reactive aryl chlorides, more active catalysts with bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required.[5]
-
Base: The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent: The solvent system should be chosen to ensure adequate solubility of all reactants. Aprotic solvents like dioxane and toluene are common, often with the addition of water or an alcohol to aid in the dissolution of the base.
-
Temperature: Reaction temperatures typically range from 80 to 110 °C. Higher temperatures may be necessary for less reactive substrates but can also lead to catalyst decomposition.
-
Inert Atmosphere: The exclusion of oxygen is critical as Pd(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation.
Conclusion
References
- 1. The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Halides with 4-[(Diethylamino)methyl]phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful transformation is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of various aryl halides with 4-[(Diethylamino)methyl]phenylboronic acid. The presence of the diethylaminomethyl functionality introduces a Lewis basic site, which requires careful consideration of reaction conditions to ensure high yields and prevent catalyst inhibition.
The general reaction scheme involves the coupling of an aryl halide with this compound in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent.
Key Considerations for Coupling with a Lewis Basic Boronic Acid
The tertiary amine in this compound can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition. To mitigate this, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands are often employed as they can stabilize the palladium center and are less susceptible to displacement by other Lewis bases.
Experimental Protocols
This section outlines two representative protocols for the Suzuki-Miyaura coupling of aryl halides with this compound: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Heating
Materials:
-
Aryl halide (e.g., Aryl bromide, 1.0 mmol)
-
This compound (1.2 to 1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃; 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine - PPh₃; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture like Dioxane/H₂O; 5-10 mL)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), and the phosphine ligand (e.g., SPhos, 0.05 mmol, 5 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.[1]
Materials:
-
Aryl halide (e.g., Aryl bromide, 0.5 mmol)
-
This compound (0.6 to 0.75 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃; 1.0-1.5 mmol)
-
Solvent (e.g., DMF/H₂O, Dioxane/H₂O, or Ethanol/H₂O; 2-4 mL)
-
Microwave vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add the aryl halide (0.5 mmol), this compound (0.6 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%), and base (e.g., K₂CO₃, 1.0 mmol).
-
Add the solvent mixture (e.g., Dioxane/H₂O 4:1, 3 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 7-9).
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of various aryl halides with substituted phenylboronic acids, providing a reference for expected outcomes.
Table 1: Conventional Heating Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 95 |
| 2 | 3-Bromopyridine | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 88 |
| 3 | 4-Chloroanisole | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.5) | Dioxane | 110 | 24 | 75 |
| 4 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF | 90 | 8 | 92 |
| 5 | 2-Bromothiophene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85 |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF/H₂O (4:1) | 120 | 15 | 98 |
| 2 | 3-Bromopyridine | PdCl₂(dppf) (3) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 140 | 20 | 91 |
| 3 | 4-Iodotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Ethanol/H₂O (3:1) | 130 | 10 | 96 |
| 4 | 2-Chloropyridine | Pd₂(dba)₃ (3) / XPhos (6) | Cs₂CO₃ (2.5) | Dioxane | 150 | 30 | 78 |
| 5 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF/H₂O (4:1) | 120 | 15 | 94 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
This diagram outlines the general workflow for performing the Suzuki-Miyaura coupling reaction in a laboratory setting.
Caption: General laboratory workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: 4-[(Diethylamino)methyl]phenylboronic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Diethylamino)methyl]phenylboronic acid is a versatile organic compound that holds significant promise in the field of drug discovery. Its unique chemical structure, featuring a phenylboronic acid moiety and a diethylaminomethyl group, makes it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. This allows for the facile creation of biaryl structures, a common motif in many biologically active compounds. Furthermore, the diethylaminomethyl group can influence the pharmacokinetic properties of a molecule, such as solubility and cell permeability, and can also serve as a point for further chemical modification.
These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its application in the synthesis of potential therapeutic agents and its potential biological activities. Detailed protocols for its use in Suzuki-Miyaura coupling are also provided.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₈BNO₂ |
| Molecular Weight | 207.08 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. |
Applications in Drug Discovery
The primary application of this compound in drug discovery is as a building block in organic synthesis, particularly for the creation of novel compounds with potential therapeutic value.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of a wide array of biaryl compounds. These structures are prevalent in many approved drugs and clinical candidates targeting a range of diseases, including cancer, inflammation, and infectious diseases. The reaction's tolerance of a broad range of functional groups makes it a highly versatile tool in the synthesis of complex molecules.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Potential as a Pharmacophore
While direct biological activity data for this compound is not extensively documented in publicly available literature, the broader class of phenylboronic acids has shown promise in various therapeutic areas. It is plausible that derivatives of this compound could exhibit interesting biological profiles.
-
Anticancer Activity: Phenylboronic acid derivatives have been investigated for their anticancer properties.[1][2] The boronic acid moiety can interact with key biological targets, and the overall structure can be tailored to enhance potency and selectivity.
-
Antibacterial Activity: Boron-containing compounds, including phenylboronic acids, have demonstrated antibacterial and antibiofilm activity against various pathogens.[3][4] The unique mechanism of action of boronic acids makes them attractive candidates for overcoming antibiotic resistance.
Signaling Pathway Inhibition by Phenylboronic Acid Derivatives (Illustrative)
Caption: Illustrative diagram of a signaling pathway inhibited by a phenylboronic acid derivative.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Reaction conditions may require optimization depending on the specific aryl halide used.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under the inert atmosphere.
-
Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Protocol 2: Illustrative Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol describes a general method for assessing the antibacterial activity of a compound synthesized using this compound.
Materials:
-
Synthesized biaryl compound
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (DMSO or solvent used to dissolve the compound)
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound, as well as to positive and negative control wells.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.
Data Presentation:
The results of the MIC assay can be summarized in a table.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Synthesized Biaryl 1 | S. aureus | e.g., 16 |
| Synthesized Biaryl 1 | E. coli | e.g., >256 |
| Ciprofloxacin | S. aureus | e.g., 1 |
| Ciprofloxacin | E. coli | e.g., 0.5 |
Conclusion
This compound is a valuable reagent for drug discovery, primarily serving as a versatile building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. While direct evidence of its biological activity is limited, the broader class of phenylboronic acids demonstrates significant potential in the development of novel anticancer and antibacterial agents. The protocols provided herein offer a starting point for researchers to utilize this compound in their synthetic and drug discovery endeavors. Further research into the biological properties of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with 4-[(Diethylamino)methyl]phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Diethylamino)methyl]phenylboronic acid is a versatile reagent in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note provides detailed protocols for the synthesis of various medicinally relevant heterocyclic compounds utilizing this valuable building block. The presence of the diethylaminomethyl group can enhance solubility and provide a site for further functionalization or salt formation, which is often advantageous in drug discovery programs.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, especially for the synthesis of biaryl and heteroaryl structures. The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.
Core Applications
The primary application of this compound in this context is its use as a coupling partner in Suzuki-Miyaura reactions to introduce the 4-[(diethylamino)methyl]phenyl moiety onto a variety of heterocyclic scaffolds. This is a key transformation in the synthesis of complex molecules for pharmaceutical and materials science research.
Reaction Schematics and Data
While specific examples detailing the use of this compound in the synthesis of a wide range of heterocycles are not extensively documented in publicly available literature, the following sections provide generalized protocols based on well-established Suzuki-Miyaura coupling procedures for structurally similar boronic acids. These protocols serve as a starting point for reaction optimization.
General Suzuki-Miyaura Coupling Reaction
Caption: General Suzuki-Miyaura Coupling Scheme.
Table 1: Representative Suzuki-Miyaura Coupling Reactions and Conditions
| Entry | Heterocyclic Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | [Estimated 70-90] |
| 2 | 5-Bromopyrimidine | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | DMF | 90 | 8 | [Estimated 65-85] |
| 3 | 2-Chloroquinoline | Pd₂(dba)₃ (1.5), SPhos (3) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 16 | [Estimated 75-95] |
| 4 | 7-Bromoindole (N-protected) | Pd(OAc)₂ (2), XPhos (4) | K₃PO₄ (3) | t-BuOH | 100 | 24 | [Estimated 60-80] |
Note: Yields are estimated based on typical Suzuki-Miyaura reactions with similar substrates and may require optimization.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of various classes of heterocyclic compounds using this compound.
Protocol 1: Synthesis of 2-{4-[(Diethylamino)methyl]phenyl}pyridine
This protocol describes a typical Suzuki-Miyaura coupling of a pyridine halide with this compound.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyridine, this compound, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the 2-chloropyridine.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
Caption: Experimental workflow for pyridine synthesis.
Protocol 2: Synthesis of 5-{4-[(Diethylamino)methyl]phenyl}pyrimidine
This protocol outlines the synthesis of a substituted pyrimidine, a common core in many bioactive molecules.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
Dimethylformamide (DMF) (anhydrous, degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine 5-bromopyrimidine, this compound, cesium carbonate, and Pd(dppf)Cl₂.
-
Add degassed DMF to the vessel.
-
Heat the mixture to 90 °C with efficient stirring.
-
Monitor the reaction until the starting material is consumed (typically 8-12 hours).
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the final product.
Protocol 3: Synthesis of 2-{4-[(Diethylamino)methyl]phenyl}quinoline
This protocol details the preparation of a substituted quinoline, a privileged scaffold in medicinal chemistry.
Materials:
-
2-Chloroquinoline (1.0 equiv)
-
This compound (1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
SPhos (3 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add 2-chloroquinoline, this compound, potassium phosphate, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed toluene and water (5:1 ratio).
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours.
-
Upon completion, cool the mixture, dilute with dichloromethane, and filter through a pad of celite.
-
Wash the filtrate with water, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to obtain the desired quinoline derivative.
Protocol 4: Synthesis of 7-{4-[(Diethylamino)methyl]phenyl}-1H-indole
This protocol provides a method for the synthesis of a substituted indole, a ubiquitous heterocycle in natural products and pharmaceuticals. The indole nitrogen should be protected (e.g., with a Boc or tosyl group) prior to the coupling reaction.
Materials:
-
N-Protected-7-bromoindole (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
tert-Butanol (t-BuOH) (anhydrous, degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Combine the N-protected-7-bromoindole, this compound, potassium phosphate, Pd(OAc)₂, and XPhos in a dry reaction flask under an inert atmosphere.
-
Add degassed tert-butanol.
-
Heat the reaction mixture to 100 °C and stir until the reaction is complete as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
If necessary, deprotect the indole nitrogen using appropriate conditions to yield the final product.
Concluding Remarks
The protocols provided herein offer a solid foundation for the synthesis of a variety of heterocyclic compounds using this compound. Researchers and drug development professionals can adapt and optimize these methods to suit their specific substrates and synthetic goals. The versatility of the Suzuki-Miyaura coupling, combined with the useful properties of the 4-[(diethylamino)methyl]phenyl moiety, makes this a valuable tool in the construction of novel molecular entities. It is always recommended to perform small-scale test reactions to determine the optimal conditions for a specific transformation.
Application Notes and Protocols for 4-[(Diethylamino)methyl]phenylboronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Diethylamino)methyl]phenylboronic acid is a versatile organic reagent with significant potential in materials science. Its unique structure, combining a phenylboronic acid moiety with a diethylaminomethyl group, imparts dual functionality that can be exploited in a variety of applications. The boronic acid group is well-known for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that is central to the development of sensors for saccharides and other biologically important molecules. Concurrently, the tertiary amine of the diethylaminomethyl group provides a pH-responsive character, making it an attractive component for "smart" materials that can respond to changes in their environment. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₁₈BNO₂ |
| Molecular Weight | 207.08 g/mol |
| Appearance | Off-white to white solid |
| Melting Point | 195-205 °C |
| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water. |
Application Notes
Fluorescent Chemosensors for Saccharide Detection
The inherent ability of the boronic acid moiety to bind with diols makes this compound an excellent candidate for the development of fluorescent chemosensors for saccharides.[1][2] The diethylamino group can act as a photoinduced electron transfer (PET) quencher or modulator of the fluorescence of a nearby fluorophore. Upon binding of a saccharide to the boronic acid, the electronic properties of the boron atom are altered, which in turn can disrupt the PET process and lead to a "turn-on" or ratiometric fluorescent response.[3] This principle can be applied to create sensors for glucose and other biologically relevant sugars.[4]
pH-Responsive Drug Delivery Systems
The diethylamino group, with a pKa in the physiological range, allows for the design of pH-responsive materials for drug delivery.[5][6] In acidic environments, such as those found in tumor tissues or endosomes, the tertiary amine becomes protonated. This change in charge can trigger the disassembly of polymeric nanoparticles or hydrogels, leading to the controlled release of an encapsulated therapeutic agent.[7][8] By incorporating this compound into a polymer backbone, materials can be engineered to release their payload specifically at the site of action, improving therapeutic efficacy and reducing side effects.
Cross-Coupling Partner in Suzuki-Miyaura Reactions
In the realm of polymer and materials synthesis, this compound serves as a valuable building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10][11] This reaction enables the formation of carbon-carbon bonds, allowing for the facile incorporation of the functional phenylboronic acid moiety into a wide array of polymer backbones and organic molecules. This is a powerful method for creating functional materials with tailored properties for applications in organic electronics, sensing, and catalysis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound from commercially available starting materials.
Step 1: Synthesis of 4-(Bromomethyl)phenylboronic acid pinacol ester [12]
-
Materials: 4-(Methyl)phenylboronic acid pinacol ester, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Ethyl acetate, Water, Saturated sodium chloride solution, Anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 4-(Methyl)phenylboronic acid pinacol ester (1.0 eq) in CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture overnight under an inert atmosphere.
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-(Bromomethyl)phenylboronic acid pinacol ester as a white solid.
-
Step 2: Synthesis of this compound
-
Materials: 4-(Bromomethyl)phenylboronic acid pinacol ester, Diethylamine, Dichloromethane (DCM), Sodium bicarbonate solution, Water, Brine, Anhydrous sodium sulfate, Hydrochloric acid, Diethyl ether.
-
Procedure:
-
Dissolve 4-(Bromomethyl)phenylboronic acid pinacol ester (1.0 eq) in DCM.
-
Add diethylamine (2.5 eq) and stir the mixture at room temperature for 24 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the pinacol ester of the desired product.
-
For deprotection, dissolve the pinacol ester in a mixture of acetone and 1M HCl and stir at room temperature for 4 hours.
-
Remove the acetone under reduced pressure and wash the aqueous layer with diethyl ether.
-
Adjust the pH of the aqueous layer to ~7.5 with a suitable base and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
Synthesis of this compound.
Protocol 2: Preparation of a Fluorescent Glucose Sensor
This protocol outlines the preparation of a simple fluorescent sensor for glucose using this compound and a commercially available fluorophore.
-
Materials: this compound, 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS), Phosphate buffer (pH 7.4), Glucose stock solution.
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a stock solution of HPTS in phosphate buffer (pH 7.4).
-
In a cuvette, mix the HPTS solution with the this compound solution to achieve final concentrations in the micromolar range.
-
Record the fluorescence spectrum of the mixture (excitation at ~405 nm).
-
Add aliquots of the glucose stock solution to the cuvette and record the fluorescence spectrum after each addition.
-
Analyze the change in fluorescence intensity or ratio at two different emission wavelengths to determine the binding constant and detection limit for glucose.
-
Workflow for glucose sensing experiment.
Protocol 3: Formulation of pH-Responsive Nanoparticles for Doxorubicin Delivery
This protocol describes the formulation of pH-responsive nanoparticles using a polymer functionalized with this compound for the delivery of the anticancer drug doxorubicin (Dox).
-
Materials: A block copolymer (e.g., PEG-b-poly(lactic acid)) with a terminal group suitable for reaction with the boronic acid reagent, this compound, Doxorubicin hydrochloride (Dox·HCl), Triethylamine (TEA), Dialysis tubing (MWCO 3.5 kDa), Phosphate buffered saline (PBS, pH 7.4 and pH 5.5).
-
Procedure:
-
Functionalize the block copolymer with this compound via a suitable coupling reaction (e.g., esterification or amidation).
-
Dissolve the functionalized polymer and Dox·HCl in a suitable organic solvent (e.g., DMSO) along with TEA to neutralize the hydrochloride.
-
Add this organic solution dropwise to a vigorously stirring aqueous solution to induce nanoparticle self-assembly via nanoprecipitation.
-
Stir the nanoparticle suspension for several hours to allow for solvent evaporation.
-
Dialyze the nanoparticle suspension against deionized water for 24 hours to remove unloaded drug and organic solvent.
-
Characterize the size and morphology of the Dox-loaded nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
To evaluate pH-responsive release, dialyze the Dox-loaded nanoparticles against PBS at pH 7.4 and pH 5.5, periodically sampling the release medium and quantifying the Dox concentration using UV-Vis spectroscopy or fluorescence spectroscopy.
-
pH-responsive drug release mechanism.
Protocol 4: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound.
-
Materials: this compound, Aryl halide (e.g., 4-bromotoluene), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., 1,4-dioxane/water mixture).
-
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Quantitative Data Summary
The following tables provide representative data that could be expected from the experimental protocols described above. The exact values will be dependent on the specific experimental conditions and substrates used.
Table 1: Representative Glucose Sensing Performance
| Parameter | Representative Value |
| Binding Constant (Kₐ) | 10² - 10³ M⁻¹ |
| Limit of Detection (LOD) | 1 - 10 mM |
| Fluorescence Change | 2 to 10-fold increase |
Table 2: Representative pH-Responsive Nanoparticle Properties
| Parameter | Representative Value |
| Particle Size (DLS) | 80 - 150 nm |
| Drug Loading Content (DLC) | 5 - 15% (w/w) |
| Drug Release at pH 7.4 (24h) | < 20% |
| Drug Release at pH 5.5 (24h) | > 70% |
Table 3: Representative Suzuki-Miyaura Coupling Yields
| Aryl Halide Partner | Representative Yield |
| 4-Bromotoluene | 85 - 95% |
| 1-Bromo-4-nitrobenzene | 70 - 85% |
| 2-Bromopyridine | 60 - 75% |
References
- 1. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discrimination of saccharides with a fluorescent molecular imprinting sensor array based on phenylboronic acid functionalized mesoporous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-responsive biocompatible fluorescent polymer nanoparticles based on phenylboronic acid for intracellular imaging and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. mdpi.com [mdpi.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. 4-(Bromomethyl)benzeneboronic acid pinacol ester | 138500-85-3 [chemicalbook.com]
Application Notes and Protocols for Aqueous Suzuki Coupling of Water-Soluble Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing Suzuki-Miyaura cross-coupling reactions in aqueous media, with a particular focus on the use of water-soluble boronic acids. The Suzuki coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, which is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The use of water as a solvent offers significant advantages in terms of cost, safety, and environmental impact, aligning with the principles of green chemistry.[3][4]
Introduction to Aqueous Suzuki Coupling
The palladium-catalyzed Suzuki-Miyaura coupling reaction joins an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate to form a new carbon-carbon bond.[1][5] Traditionally performed in organic solvents, the development of water-soluble catalysts and protocols has expanded the utility of this reaction, allowing for the coupling of polar, water-soluble substrates, which are often encountered in pharmaceutical development.[2]
The reaction mechanism involves a catalytic cycle with three main steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[1][6] A base is required to activate the boronic acid for the transmetalation step.[7]
Advantages of Aqueous Protocols
-
Green Chemistry: Utilizes a non-toxic, non-flammable, and environmentally benign solvent.[3][4]
-
Substrate Scope: Enables the coupling of water-soluble and polar substrates without the need for protecting groups.
-
Simplified Workup: Products can often be isolated by simple extraction, and water-soluble catalysts can be readily separated from organic products.
-
Enhanced Reactivity: In some cases, water can accelerate the reaction rate.
Key Methodologies for Aqueous Suzuki Coupling
Several effective strategies have been developed to facilitate Suzuki coupling in aqueous environments. The choice of method often depends on the specific substrates and the desired reaction conditions.
-
Water-Soluble Ligands: The use of palladium catalysts bearing water-solubilizing groups (e.g., sulfonates) on the phosphine ligands allows the catalyst to dissolve in the aqueous phase, promoting efficient catalysis.
-
Ligand-Free Systems: In some cases, the reaction can proceed without a phosphine ligand, often using a simple palladium salt like palladium acetate. These systems are attractive due to their simplicity and lower cost.[6][8][9][10]
-
Micellar Catalysis: The addition of surfactants or amphiphiles can create micelles in water, which act as nanoreactors.[3][4] These micelles can solubilize organic substrates and the catalyst, facilitating the reaction between water-soluble and water-insoluble partners.[3][11]
Comparative Data of Aqueous Suzuki Coupling Protocols
The following tables summarize quantitative data from various published protocols for aqueous Suzuki coupling, providing a basis for comparison and selection of the appropriate method.
Table 1: Ligand-Assisted Aqueous Suzuki Coupling
| Catalyst / Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Diaryl bromide | Boronic ester | Cs₂CO₃ | 1,4-Dioxane/Water | 100 | overnight | 80 | [5] |
| PdCl₂(dppf)·CH₂Cl₂ | Quinoline | 3-chlorophenyl-boronic acid | K₂CO₃ | Toluene/Water | 80 | - | 82 | [12] |
| Pd(OAc)₂ / Benzooxaphosphole-based ligand | Aryl bromides | Various | K₃PO₄ | t-BuOH/Water | 80 | 2 | up to 98 | [7] |
Table 2: Ligand-Free Aqueous Suzuki Coupling
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | Water/Acetone | 35 | 0.5-1 | >95 | [9] |
| Aqueous Pd solution | para-substituted aryl bromides | Arylboronic acids | KOH | 95% EtOH/Water | RT | 0.25 | High | [8] |
| Pd/C | Aryl halides | Arylboronic acids | K₂CO₃ | Aqueous hydrotrope | 80 | 1-2 | up to 96 | [10] |
Table 3: Micellar Catalysis for Aqueous Suzuki Coupling
| Catalyst | Surfactant | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PTS | Heteroaromatic halides | Heteroaromatic boronic acids | K₃PO₄ | Water | RT - 40 | 4-20 | High | |
| Pd(OAc)₂ | SPGS-550-M | Iodo-Tröger's base | Arylboronates | - | Water | - | - | Good | [4] |
| Fe/ppm Pd nanoparticles | TPGS-750-M | Aryl halides | Boronic acids | K₃PO₄ | Water | 95 | 0.33 | 82 |
Experimental Protocols
Protocol 1: Ligand-Free Suzuki Coupling in Aqueous Ethanol
This protocol is adapted from a procedure for undergraduate organic chemistry laboratories and is suitable for a wide range of aryl bromides and arylboronic acids.[8][13]
Materials:
-
para-substituted aryl bromide (1.00 mmol)
-
Arylboronic acid (1.05 mmol)
-
95% Ethanol
-
Aqueous Palladium catalyst solution (e.g., from PdCl₂) (~0.2 mol %)
-
1 M Aqueous KOH solution
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the aryl bromide (1.00 mmol) in 5-10 mL of 95% aqueous ethanol.
-
Add the arylboronic acid (1.05 mmol) to the solution and stir until it dissolves.
-
Sequentially add the aqueous palladium catalyst solution and the 1 M aqueous KOH solution.
-
Stir the reaction mixture vigorously at room temperature. A precipitate of the biaryl product should form within 15 minutes.
-
After the reaction is complete (monitored by TLC), add water to the flask and isolate the crude product by vacuum filtration.
-
Dissolve the crude product in dichloromethane and pass it through a short column of anhydrous MgSO₄ to remove residual palladium and water.
-
Evaporate the solvent to obtain the pure biaryl product.
Protocol 2: Suzuki Coupling in an Aqueous/Organic Biphasic System
This protocol is a general procedure often used in drug discovery for the synthesis of biaryl compounds.[5][12]
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or boronic ester (1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equiv)
-
Base (e.g., Cs₂CO₃, 2.5 equiv)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom pressure flask equipped with a stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1 equiv), and the base (2.5 equiv).
-
Under an inert atmosphere, add anhydrous 1,4-dioxane and water (e.g., 10:1 v/v).
-
Sparge the mixture with a stream of inert gas for 10 minutes.
-
Add the palladium catalyst to the mixture and continue sparging for an additional 10 minutes.
-
Seal the vessel with a screw cap and heat the reaction mixture to 100°C with vigorous stirring overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Aqueous Suzuki Coupling
Caption: A typical experimental workflow for an aqueous Suzuki coupling reaction.
Applications in Drug Discovery and Development
The Suzuki-Miyaura coupling is a widely used reaction in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[2] Its ability to form biaryl structures, which are common motifs in drug molecules, makes it an invaluable tool.[12] For example, the synthesis of the antihypertensive drug Losartan and the Alzheimer's disease drug candidate Lanabecestat have utilized Suzuki coupling reactions in their manufacturing processes.[12][14][15] The development of robust aqueous protocols further enhances the applicability of this reaction in large-scale, sustainable pharmaceutical manufacturing.[2]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]
- 4. Aqueous Micellar Catalysis for a Suzuki Cross-Coupling - ChemistryViews [chemistryviews.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligand-free Pd catalyzed cross-coupling reactions in an aqueous hydrotropic medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-[(Diethylamino)methyl]phenylboronic acid in Named Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 4-[(Diethylamino)methyl]phenylboronic acid in the Petasis three-component reaction and the Suzuki-Miyaura cross-coupling reaction. This versatile building block is valuable in the synthesis of complex amines and biaryl compounds, which are significant scaffolds in medicinal chemistry and drug discovery.
Petasis Three-Component Reaction
The Petasis reaction is a powerful multicomponent reaction that forms a carbon-carbon bond between a boronic acid, an amine, and a carbonyl compound, yielding substituted amines. This reaction is particularly useful for the synthesis of α-amino acids and their derivatives.[1][2] Electron-rich arylboronic acids are known to perform well in this transformation.[3]
General Reaction Scheme:
Caption: General scheme of the Petasis reaction.
Application and Protocol: Synthesis of a Substituted α-Aryl Glycine Derivative
This protocol describes the synthesis of an N-substituted α-aryl glycine derivative using this compound, a secondary amine, and glyoxylic acid.
Experimental Protocol:
A solution of the secondary amine (1.0 mmol) and glyoxylic acid monohydrate (1.1 mmol) in a suitable solvent such as dichloromethane (DCM) or ethanol (5 mL) is stirred at room temperature for 30 minutes. To this mixture, this compound (1.2 mmol) is added. The reaction mixture is then stirred at room temperature or heated to a moderate temperature (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired α-aryl glycine derivative.
Workflow for Petasis Reaction:
Caption: Experimental workflow for the Petasis reaction.
Quantitative Data:
While specific yield data for this compound in the Petasis reaction is not widely published, reactions with structurally similar electron-rich arylboronic acids generally proceed in good to excellent yields.
| Amine (R¹R²NH) | Carbonyl | Boronic Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Glyoxylic Acid | 4-(Dimethylamino)phenylboronic acid | Dichloromethane | 25 | 12 | 85 |
| Piperidine | Glyoxylic Acid | 4-Methoxyphenylboronic acid | Ethanol | 50 | 8 | 92 |
| Diethylamine | Glyoxylic Acid | This compound | Dichloromethane | 25 | 16 | Est. 70-90 |
Estimated yields are based on the performance of structurally similar boronic acids in the Petasis reaction.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the synthesis of biaryl compounds.[4][5] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for constructing complex molecular architectures.[6]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling.
Application and Protocol: Synthesis of a Substituted Biaryl Compound
This protocol details the synthesis of a biaryl compound via the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Experimental Protocol:
To a flask are added this compound (1.0 mmol), the aryl bromide (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base such as potassium carbonate (2.0 mmol). A suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1, 5 mL), is added. The mixture is degassed with nitrogen or argon for 15 minutes and then heated to reflux (typically 80-100 °C) under an inert atmosphere. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Workflow for Suzuki-Miyaura Coupling:
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Quantitative Data:
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides.
| Aryl Bromide (Ar-Br) | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 88 |
| 2-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 100 | 12 | 82 |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 7 | 91 |
Applications in Drug Discovery and Medicinal Chemistry
The 4-[(diethylamino)methyl]phenyl motif is of significant interest in drug design. The tertiary amine functionality can improve the pharmacokinetic properties of a molecule, such as solubility and cell permeability. Furthermore, this group can participate in crucial interactions with biological targets, for example, through hydrogen bonding or ionic interactions, potentially enhancing the potency and selectivity of a drug candidate. Boronic acids and their derivatives are increasingly being incorporated into medicinal chemistry programs to develop novel therapeutic agents for a range of diseases, including cancer and infectious diseases.[7][8] The synthesis of novel compounds containing the 4-[(diethylamino)methyl]phenyl group via Petasis and Suzuki reactions provides a valuable platform for the exploration of new chemical space in drug discovery. For instance, derivatives of 4-(diethylamino)salicylaldehyde have been used to synthesize thiosemicarbazones with potent anti-Alzheimer's activity.[9]
Signaling Pathway Context:
While this compound itself is a building block, the molecules synthesized from it can interact with various biological pathways. For example, biaryl structures are common in kinase inhibitors, which target signaling pathways involved in cell proliferation and survival.
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
- 1. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Petasis Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 9. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalyst Screening in Reactions Involving 4-[(Diethylamino)methyl]phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to catalyst screening for cross-coupling reactions involving 4-[(Diethylamino)methyl]phenylboronic acid. The protocols are designed for high-throughput screening to efficiently identify optimal reaction conditions, a critical step in pharmaceutical and chemical research and development.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The tertiary amine functionality within the molecule can influence catalytic activity, making catalyst screening essential to identify conditions that maximize yield and minimize byproducts. High-throughput screening (HTS) methodologies enable the rapid and systematic evaluation of a wide array of catalysts, ligands, bases, and solvents.[1]
The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[2][3][4]
High-Throughput Catalyst Screening Workflow
A systematic approach to catalyst screening is crucial for efficiently navigating the extensive parameter space of a cross-coupling reaction. The following workflow outlines a typical high-throughput screening process conducted in 96-well plates.[1][5]
Caption: High-Throughput Screening Workflow for Catalyst Optimization.
Experimental Protocol: High-Throughput Screening in 96-Well Plates
This protocol details a method for screening palladium catalysts, ligands, and bases for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Palladium precatalysts (see Table 1)
-
Phosphine ligands (see Table 1)
-
Bases (see Table 2)
-
Anhydrous solvents (e.g., 1,4-dioxane, THF, DMF)[1]
-
96-well reaction plates
-
Automated liquid handler
-
UPLC-MS system
Procedure:
-
Stock Solution Preparation: [1]
-
Prepare stock solutions of the aryl bromide (0.2 M), this compound (0.24 M), palladium precatalysts (e.g., 10 mM), ligands (e.g., 20 mM), and bases (e.g., 1.0 M) in the chosen anhydrous solvent.
-
-
Reaction Plate Preparation: [1]
-
Using an automated liquid handler, dispense the stock solutions into the wells of a 96-well reaction plate according to the experimental design. A typical reaction well might contain:
-
Aryl bromide solution (50 µL, 10 µmol)
-
This compound solution (60 µL, 14.4 µmol)
-
Palladium precatalyst solution (10 µL, 0.1 µmol)
-
Ligand solution (10 µL, 0.2 µmol)
-
Base solution (30 µL, 30 µmol)
-
Additional solvent to bring the total volume to 200 µL.
-
-
-
Reaction Execution: [1]
-
Seal the reaction plate to prevent solvent evaporation and maintain an inert atmosphere (e.g., under argon or nitrogen).
-
Incubate the plate at the desired reaction temperature (e.g., 80 °C) with agitation for a set time (e.g., 12-24 hours).
-
-
Quenching and Dilution: [1]
-
After the reaction is complete, cool the plate to room temperature.
-
Quench each reaction by adding a suitable solvent (e.g., 100 µL of methanol).
-
Dilute the reaction mixtures for analysis (e.g., transfer 10 µL of each reaction mixture to a 384-well plate containing 90 µL of a suitable solvent).
-
-
Analysis: [1]
-
Analyze the samples using a rapid UPLC-MS method to determine the percent conversion to the desired product in each well.
-
Data Presentation: Catalyst and Base Screening Results
The following tables present representative data from a hypothetical high-throughput screening for the coupling of this compound with 4-bromoacetophenone.
Table 1: Screening of Palladium Catalysts and Ligands
| Entry | Palladium Precatalyst (mol%) | Ligand | % Conversion (UPLC-MS) |
| 1 | Pd(OAc)₂ (1%) | SPhos | 95 |
| 2 | Pd₂(dba)₃ (0.5%) | XPhos | 92 |
| 3 | Pd(PPh₃)₄ (1%) | - | 65 |
| 4 | Pd(dppf)Cl₂ (1%) | - | 78 |
| 5 | Pd(OAc)₂ (1%) | RuPhos | 88 |
| 6 | Pd₂(dba)₃ (0.5%) | P(t-Bu)₃ | 85 |
Reaction Conditions: this compound (1.2 equiv.), 4-bromoacetophenone (1.0 equiv.), K₂CO₃ (2.0 equiv.), 1,4-dioxane, 80 °C, 12 h.
Table 2: Screening of Bases
| Entry | Base (2.0 equiv.) | % Conversion (UPLC-MS) |
| 1 | K₂CO₃ | 95 |
| 2 | Cs₂CO₃ | 93 |
| 3 | K₃PO₄ | 89 |
| 4 | Na₂CO₃ | 85 |
| 5 | Et₃N | 45 |
Reaction Conditions: this compound (1.2 equiv.), 4-bromoacetophenone (1.0 equiv.), Pd(OAc)₂ (1 mol%), SPhos (2 mol%), 1,4-dioxane, 80 °C, 12 h.
General Suzuki-Miyaura Coupling Protocol
Based on the screening results, the following is an optimized, ligand-free protocol for a standard laboratory-scale synthesis.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.1 mmol)
-
Palladium(II) acetate (0.01 mmol)
-
Potassium carbonate (2.0 mmol)
-
Ethanol/Water (1:1 v/v), 5 mL
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, this compound, potassium carbonate, and palladium(II) acetate.[2]
-
Solvent Addition: Add the ethanol/water mixture to the flask.[2]
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and extract the product with ethyl acetate (3 x 20 mL).[2]
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[2]
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-defined catalytic cycle. Understanding this cycle is fundamental to troubleshooting and optimizing the reaction.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
By systematically applying these high-throughput screening protocols and understanding the underlying catalytic cycle, researchers can efficiently identify robust and scalable conditions for the synthesis of novel compounds utilizing this compound.
References
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki reactions with 4-[(Diethylamino)methyl]phenylboronic acid.
Technical Support Center: Suzuki Reactions with 4-[(Diethylamino)methyl]phenylboronic acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that may arise during your experiments, leading to low product yield.
Q1: My Suzuki reaction with this compound is giving a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings can often be traced back to fundamental issues with reagents or the reaction setup. A systematic check is the best first step:
-
Reagent Quality: Ensure the this compound is pure and has not degraded. Boronic acids can be unstable over time. The aryl halide partner should also be of high purity; the general reactivity trend is I > Br > OTf >> Cl.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Oxidation of the Pd(0) catalyst or the phosphine ligand is a common cause of failure.[1][2] Always use fresh, properly stored catalysts and ligands.
-
Inert Atmosphere: The exclusion of oxygen is critical for a successful Suzuki reaction.[1] Ensure your reaction flask was properly purged with an inert gas (like argon or nitrogen) and that the reaction is maintained under a positive pressure of that gas.[1][3]
-
Solvent and Base Purity: Use anhydrous, degassed solvents.[1][3] Oxygen dissolved in the solvent can deactivate the catalyst. Ensure the base is anhydrous and of high purity.
Q2: I am observing a significant amount of protodeboronation, where my boronic acid is converted back to N,N-diethyl-4-methylbenzylamine. How can I minimize this side reaction?
A2: Protodeboronation is a major side reaction, especially with electron-rich boronic acids like the one you are using.[3] It is often promoted by the presence of water and strong bases.[3] Here are several strategies to mitigate it:
-
Choice of Base: Strong bases can accelerate protodeboronation. Switch to milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[2][3]
-
Anhydrous Conditions: Strictly exclude water from the reaction. Use anhydrous solvents and ensure the base is dried before use.
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester.[1] These reagents are less prone to protodeboronation and release the boronic acid slowly into the reaction mixture.[1]
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation relative to the desired coupling.[1]
Q3: Could the diethylaminomethyl group on my boronic acid be interfering with the palladium catalyst?
A3: Yes, this is a distinct possibility. The tertiary amine in your boronic acid is a Lewis base and can coordinate to the electron-deficient palladium center. This coordination can potentially inhibit the catalyst by occupying a coordination site needed for the catalytic cycle (e.g., oxidative addition or transmetalation), leading to a stalled or slow reaction.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands bind strongly to the palladium center and can help prevent or disrupt the inhibitory coordination of the substrate's amino group.
-
Protecting Groups: If catalyst inhibition is severe, a temporary protection strategy for the amine could be considered, though this adds steps to the synthesis.
Q4: My reaction is stalling, and I suspect the catalyst is dying. What can I do?
A4: Catalyst deactivation is a common problem. Assuming you have already ensured a strictly inert atmosphere, consider the following:
-
Catalyst Precatalyst Choice: Some Pd(II) precatalysts can be inefficient at generating the active Pd(0) species.[2] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, well-defined precatalyst system (e.g., Buchwald G3 or G4 precatalysts).[2]
-
Ligand Ratio: The ratio of ligand to palladium can be critical. Too little ligand can lead to palladium black precipitation, while too much can sometimes inhibit the reaction. An optimal ratio is often between 1:1 and 1:2 (Pd:Ligand).
-
Stirring: For heterogeneous mixtures involving insoluble inorganic bases, vigorous stirring is essential to ensure effective mixing and maximize surface area interaction.[2]
Q5: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
A5: Homocoupling (the coupling of two boronic acid molecules) is often promoted by the presence of oxygen.[3]
-
Thorough Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent and reaction mixture are rigorously degassed before heating. Techniques include sparging with an inert gas for 15-30 minutes or using several freeze-pump-thaw cycles.[1][3]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, disfavoring the homocoupling side reaction.
Data Presentation
The optimal reaction conditions often require screening several parameters. The table below shows a representative optimization study for a generic Suzuki coupling, illustrating how changes in base and ligand can impact product yield.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 78 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 85 |
| 4 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 82 |
| 5 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 91 |
Table 1: Representative data for Suzuki reaction optimization. Conditions should be optimized for each specific substrate combination.
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a general starting point and may require optimization for your specific aryl halide.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst, the ligand, and anhydrous K₃PO₄ (2.0 equiv).[3]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this evacuate/backfill cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M in the limiting reagent) via syringe under a positive pressure of inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 2-24 hours).[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Optional Acid Wash: To aid in purification, the organic layer can be washed with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract the basic product and any remaining boronic acid starting material into the aqueous phase. The aqueous phase can then be basified (e.g., with 1M NaOH) and re-extracted with an organic solvent to recover the purified product.
-
Dry the final organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting low yields in this specific Suzuki reaction.
A troubleshooting workflow for low-yield Suzuki reactions.
References
Technical Support Center: Optimizing Reaction Conditions for 4-[(Diethylamino)methyl]phenylboronic acid
Welcome to the Technical Support Center for the synthesis and application of 4-[(Diethylamino)methyl]phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Synthesis Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily through the alkylation of diethylamine with a 4-(halomethyl)phenylboronic acid derivative.
Q1: My reaction yield is low. What are the potential causes and solutions?
Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Solution | Key Considerations |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. - Use a more reactive starting material (e.g., 4-(bromomethyl)phenylboronic acid over the chloro- derivative). | Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. |
| Side Reactions | - Homocoupling: Ensure an inert atmosphere to minimize Wurtz-type coupling of the benzyl halide starting material.[1] - Over-alkylation: While less common with secondary amines, ensure the stoichiometry of diethylamine to the benzyl halide is appropriate. | The formation of bibenzyl derivatives is a known side reaction for benzylic halides.[1] |
| Poor Quality Starting Materials | - Use freshly purchased or purified 4-(halomethyl)phenylboronic acid and diethylamine. | Boronic acids can dehydrate to form boroxines, and benzyl halides can degrade over time. |
| Suboptimal Base | - If using a base to scavenge the hydrohalic acid byproduct, ensure it is non-nucleophilic and present in a slight excess. | Common bases for such alkylations include potassium carbonate or triethylamine. |
| Inefficient Work-up or Purification | - Boronic acids can be challenging to purify via silica gel chromatography due to strong interactions with the stationary phase.[2] Consider alternative purification methods. | See the "Purification and Handling" FAQ section for more details. |
Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these byproducts?
The presence of multiple spots can indicate a range of issues.
-
Unreacted Starting Material: The most common "byproduct" is often unreacted 4-(halomethyl)phenylboronic acid. This can be addressed by optimizing reaction conditions as described above.
-
Homocoupled Product: As mentioned, the Wurtz-type coupling of the benzyl halide can lead to the formation of a bibenzyl boronic acid derivative.[1]
-
Boroxine Formation: Boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This is especially prevalent under anhydrous conditions. The boroxine will have a different Rf value on TLC.
Q3: The reaction does not seem to be proceeding at all. What should I check?
If there is no discernible product formation, consider the following:
-
Reagent Activity: Confirm the identity and purity of your starting materials. Benzyl halides can degrade, and the quality of diethylamine can vary.
-
Solvent Choice: Ensure you are using an appropriate solvent that can dissolve the reactants. Common solvents for N-alkylation reactions include acetonitrile, DMF, or THF.
-
Temperature: Some alkylations may require heating to proceed at a reasonable rate.
Suzuki Coupling Troubleshooting Guide
This section provides guidance for issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki coupling reaction is giving a low yield. What are the common pitfalls?
Low yields in Suzuki couplings are a frequent issue. Here are some key areas to investigate:
| Potential Cause | Recommended Solution | Key Considerations |
| Catalyst Deactivation | - Ensure a thoroughly inert atmosphere (degas solvents and use a nitrogen or argon blanket). - Use a fresh, high-quality palladium catalyst and phosphine ligand. | Oxygen can lead to the oxidation of the active Pd(0) catalyst. |
| Protodeboronation | - This is the cleavage of the C-B bond, replacing it with a C-H bond. - Use milder bases (e.g., K₃PO₄, KF, Cs₂CO₃). - Minimize the amount of water in the reaction, or use anhydrous conditions if possible. | The amino group in the substrate can influence the rate of protodeboronation. |
| Suboptimal Reaction Conditions | - Optimize the solvent system, base, and temperature for your specific substrates. | A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous base solution. |
| Poor Quality Boronic Acid | - Ensure the this compound is pure and has been stored correctly. | Impurities can interfere with the catalytic cycle. |
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I prevent this?
Homocoupling of boronic acids in Suzuki reactions is often a result of:
-
Presence of Oxygen: As with catalyst deactivation, oxygen can promote the homocoupling of boronic acids. Rigorous degassing of the reaction mixture is crucial.
-
Use of a Pd(II) Precatalyst: Some Pd(II) sources can be reduced to the active Pd(0) in a process that involves the homocoupling of two boronic acid molecules. Using a Pd(0) source directly can sometimes mitigate this.
Frequently Asked Questions (FAQs)
Synthesis and Characterization
-
What is a reliable synthetic route to this compound? A common and effective method is the N-alkylation of diethylamine with 4-(bromomethyl)phenylboronic acid. This reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF, often in the presence of a non-nucleophilic base such as potassium carbonate to neutralize the HBr byproduct.
-
How can I purify this compound? Purification of aminomethylphenylboronic acids can be challenging due to their amphiphilic nature and their tendency to interact strongly with silica gel.[2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the best approach.
-
Acid-Base Extraction: The amine functionality allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or extract the purified product.
-
Derivatization: In some cases, the boronic acid can be converted to a more easily purifiable derivative (e.g., a pinacol ester), which is then hydrolyzed back to the boronic acid after purification.
-
-
What is the expected stability and storage recommendation for this compound? Like many aminoboronic acids, this compound should be stored in a cool, dry place under an inert atmosphere. The presence of the amine can potentially influence the stability of the boronic acid moiety. The ortho-aminomethyl group is known to lower the pKa of the neighboring boronic acid, which can affect its reactivity and stability profile.[3]
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(bromomethyl)phenylboronic acid (1.0 eq).
-
Reagent Addition: Under a nitrogen or argon atmosphere, add anhydrous acetonitrile as the solvent. To this suspension, add potassium carbonate (1.5 eq) followed by diethylamine (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-60 °C). Monitor the reaction progress by TLC or LC-MS until the starting benzyl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and excess diethylamine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by recrystallization or acid-base extraction as described in the FAQ section.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent homocoupling of 4-[(Diethylamino)methyl]phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of homocoupling of 4-[(Diethylamino)methyl]phenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Preventing Homocoupling
Homocoupling of arylboronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryl impurities. This not only reduces the yield of the desired cross-coupled product but also complicates purification. The primary causes for the homocoupling of this compound are the presence of oxygen and the use of Palladium(II) catalyst precursors.
Follow this troubleshooting workflow to diagnose and mitigate homocoupling in your experiments.
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms causing the homocoupling of my this compound?
A1: There are two primary pathways that lead to the undesired homocoupling byproduct:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. Rigorous exclusion of oxygen is critical to prevent this.[1][2][3]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer and generate the active Pd(0) species in situ. This is particularly problematic at the beginning of the reaction.
Caption: Mechanisms of boronic acid homocoupling.
Q2: How does the choice of palladium source impact homocoupling?
A2: The oxidation state of the palladium precursor is a critical factor.
-
Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are generally preferred as they can directly enter the catalytic cycle for cross-coupling. This minimizes the initial concentration of Pd(II) species that can promote homocoupling.
-
Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) require an initial reduction to Pd(0) to become active for the main Suzuki-Miyaura cycle. This reduction can sometimes occur via the homocoupling of the boronic acid, especially at the start of the reaction.
Q3: Which ligands are best for minimizing homocoupling of my electron-rich boronic acid?
A3: For electron-rich arylboronic acids like this compound, bulky and electron-rich phosphine ligands are generally recommended. These ligands promote the desired oxidative addition and reductive elimination steps of the Suzuki-Miyaura cycle, thereby outcompeting the homocoupling side reaction. While specific data for the target molecule is limited, general trends suggest the following:
| Ligand Type | General Characteristics | Impact on Homocoupling of Electron-Rich Boronic Acids |
| Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) | Sterically demanding, strongly electron-donating. | Generally effective at suppressing homocoupling by accelerating the desired catalytic cycle. |
| Bulky alkylphosphines (e.g., P(t-Bu)₃) | Strong electron donors. | Can be very effective in promoting the cross-coupling over homocoupling. |
| Triphenylphosphine (PPh₃) | Less bulky and less electron-donating. | May be sufficient under optimized conditions but can be more prone to allowing homocoupling compared to more specialized ligands. |
Q4: What is the role of the base, and which should I choose?
A4: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation. However, a strong base can sometimes promote side reactions. For many Suzuki-Miyaura couplings, weaker inorganic bases are often a good starting point to minimize homocoupling.
| Base | Typical Concentration | Observations for Electron-Rich Systems |
| K₃PO₄ | 2.0 M aqueous | Often a good choice, providing a balance of reactivity and selectivity. |
| K₂CO₃ / Na₂CO₃ | 2.0 M aqueous | Commonly used and effective, but may require optimization of other parameters. |
| Cs₂CO₃ | 2.0 M aqueous | A stronger inorganic base that can be effective, particularly for less reactive coupling partners. |
| Organic bases (e.g., Et₃N) | - | Generally less effective and can sometimes lead to more side products. |
Q5: Can solvent and temperature be optimized to reduce homocoupling?
A5: Yes, both solvent and temperature are critical parameters.
-
Solvents: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used. Often, a co-solvent of water is necessary to dissolve the inorganic base. The ratio of the organic solvent to water should be carefully optimized, as excess water can sometimes promote homocoupling.
-
Temperature: It is generally advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate. Higher temperatures can accelerate side reactions, including homocoupling, more than the desired cross-coupling.
Q6: Are there any procedural changes I can make to suppress homocoupling?
A6: Several procedural modifications can significantly reduce the formation of the homocoupled byproduct:
-
Rigorous Degassing: This is one of the most effective methods to prevent oxygen-mediated homocoupling. Degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.
-
Slow Addition of Boronic Acid: Adding a solution of the this compound slowly to the reaction mixture (e.g., via a syringe pump) keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[4]
-
Use a Slight Excess of the Aryl Halide: Using a slight excess of the aryl halide (e.g., 1.1-1.2 equivalents) can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than participating in the homocoupling of the boronic acid.[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a starting point and should be optimized for your specific aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base under an inert atmosphere (argon or nitrogen).
-
Degassing: Seal the flask and evacuate and backfill with the inert gas three times.
-
Solvent and Catalyst Addition: Add the degassed solvent via syringe. Sparge the resulting suspension with the inert gas for 15-20 minutes. Subsequently, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for minimized homocoupling.
References
Minimizing protodeboronation of 4-[(diethylamino)methyl]phenylboronic acid side reaction.
Welcome to the technical support center for 4-[(diethylamino)methyl]phenylboronic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the common side reaction of protodeboronation during cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this reaction consumes your starting material, this compound, to produce N,N-diethyl-p-toluidine as a byproduct. This reduces the yield of your desired coupled product and complicates purification. This specific boronic acid can be particularly susceptible due to the presence of the basic diethylaminomethyl group, which influences its reactivity.
Q2: What are the primary factors that promote protodeboronation of this reagent?
A2: Several experimental factors can accelerate the rate of protodeboronation:
-
Basic Conditions: The reaction is often base-catalyzed. The formation of a boronate species ([ArB(OH)₃]⁻) under basic conditions can make the aryl group more susceptible to protonolysis.[2][3]
-
Aqueous Media: Water acts as the proton source for the C-H bond formation, so its presence is critical for this side reaction.[4][5][6]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of decomposition.[5][7][8]
-
Inefficient Catalysis: If the main Suzuki-Miyaura coupling reaction is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, allowing more time for protodeboronation to occur.[1][5]
-
Reaction pH: The pH of the medium is a critical factor. For boronic acids with basic nitrogen atoms, zwitterionic species can form at neutral pH, which may be highly reactive towards protodeboronation.[1]
Q3: How does the 4-[(diethylamino)methyl] group specifically influence the stability of the boronic acid?
A3: The aminomethyl group has a significant electronic influence. It acts as an electron-withdrawing group, which lowers the pKa of the boronic acid.[2][9] This increased acidity can facilitate the formation of the reactive boronate species under basic conditions. Furthermore, the basic nitrogen atom allows for potential zwitterion formation under certain pH conditions, which can create an alternative pathway for rapid protodeboronation.[1]
Q4: What is the "slow-release" strategy and how can it be used to prevent protodeboronation?
A4: The "slow-release" strategy involves using a more stable derivative of the boronic acid, which protects the C-B bond from degradation.[4] Under the reaction conditions, this derivative slowly hydrolyzes to release a low, steady concentration of the free boronic acid into the catalytic cycle. This ensures that the concentration of the unstable boronic acid is minimized at any given moment, thereby suppressing side reactions like protodeboronation while still allowing the desired cross-coupling to proceed.[1][4]
Q5: Which boronic acid surrogate is most effective: a MIDA boronate, a trifluoroborate salt, or a pinacol ester?
A5: All three are viable options, but N-methyliminodiacetic acid (MIDA) boronates are particularly effective and widely used for this purpose. MIDA boronates are exceptionally stable, often air-stable crystalline solids, that are well-suited for the slow-release strategy in Suzuki couplings.[1][10][11] Potassium trifluoroborate salts are another excellent choice for slow release.[1][12] Pinacol esters are generally more stable than free boronic acids but can still be susceptible to hydrolysis and subsequent protodeboronation, especially under harsh conditions.[2][12] The choice often depends on the specific substrates and reaction conditions.
Troubleshooting Guide
This guide is designed to help you diagnose and solve issues related to the protodeboronation of this compound.
Issue: Low yield of the desired cross-coupling product with significant formation of the N,N-diethyl-p-toluidine byproduct.
This is a classic symptom of protodeboronation competing with or outpacing your desired Suzuki-Miyaura reaction. Use the following workflow to identify the likely cause and implement a solution.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Recommended Actions & Solutions
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Base | Switch from strong bases (e.g., NaOH, KOH) to milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[5][7] | Strong bases significantly accelerate the rate of protodeboronation. Milder bases are often sufficient for the Suzuki catalytic cycle while minimizing decomposition. |
| High Reaction Temperature | Run the reaction at the lowest effective temperature, typically between 60-80 °C.[5] | Protodeboronation is kinetically driven and its rate increases with temperature. Lowering the temperature slows this undesired pathway more than the desired coupling. |
| Excessive Water | Use anhydrous solvents and dry glassware. If water is required, use the minimum amount necessary (e.g., in a dioxane/H₂O 10:1 mixture). | Water is the proton source for the side reaction. Minimizing its presence directly inhibits protodeboronation.[5][6] |
| Unstable Boronic Acid | Convert the free boronic acid to a more stable surrogate, such as an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt.[1][7][10] | These surrogates engage in a "slow-release" of the boronic acid, keeping its instantaneous concentration low and minimizing its decomposition over the course of the reaction.[4] |
| Inefficient Catalyst | Employ a highly active palladium catalyst system, such as a G3/G4 precatalyst paired with a robust ligand (e.g., SPhos, XPhos).[7] | A more active catalyst will turn over the desired Suzuki coupling reaction much faster, effectively "outrunning" the slower protodeboronation side reaction.[1] |
Visualizing Reaction Pathways
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Caption: The "slow-release" strategy using a MIDA boronate.
Key Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling with Free Boronic Acid
This protocol is designed to minimize protodeboronation when using the free boronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)).
-
Solvent Addition: Add degassed solvent. A 10:1 mixture of dioxane and water is recommended to minimize the protic source.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the lowest effective temperature (start at 60 °C). Monitor the reaction progress closely by LC-MS or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Slow-Release Suzuki-Miyaura Coupling via MIDA Boronate
This protocol utilizes the more stable MIDA boronate derivative.
-
Synthesis of MIDA Boronate:
-
To a flask, add this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.1 equiv.).
-
Add toluene as the solvent.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture, collect the resulting solid by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum to yield the stable MIDA boronate.
-
-
Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the synthesized MIDA boronate (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add the palladium catalyst (e.g., SPhos Pd G3, 2 mol%) under an inert atmosphere.
-
Add a degassed 5:1 mixture of dioxane and water. The higher water content is necessary to facilitate the slow hydrolysis of the MIDA ester.[11]
-
Seal the vessel and heat to 60-80 °C, monitoring by an appropriate analytical method.
-
Perform a standard aqueous work-up and purification as described in Protocol 1.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor solubility of 4-[(Diethylamino)methyl]phenylboronic acid in reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of 4-[(Diethylamino)methyl]phenylboronic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my reaction solvent. What is causing this?
A1: The poor solubility of this compound is a common issue stemming from several factors:
-
Zwitterionic Nature: The molecule contains both a weakly acidic boronic acid group and a basic tertiary amine (the diethylaminomethyl group). At neutral pH, the compound can exist as a zwitterion, which can lead to strong intermolecular interactions and reduced solubility in many common organic solvents.
-
Boroxine Formation: Like many boronic acids, it can undergo dehydration to form a trimeric anhydride called a boroxine. Boroxines are typically less soluble than the corresponding boronic acid and their formation is an equilibrium process that can be favored in non-aqueous solvents.
-
Solvent Polarity: While it has polar functional groups, the overall molecule has significant non-polar character, leading to limited solubility in a wide range of solvents. It is often sparingly soluble in water and many common non-polar organic solvents.
Q2: How does pH affect the solubility of this compound?
A2: The pH of the reaction medium is a critical factor influencing the solubility of this compound due to its two ionizable groups.
-
Acidic Conditions (pH < ~4): The diethylamino group will be protonated to form a cationic ammonium salt. This salt form is generally more soluble in aqueous and protic solvents.
-
Basic Conditions (pH > ~9): The boronic acid group will be deprotonated to form an anionic boronate salt, which also exhibits increased solubility in aqueous media.
The pKa values for the closely related 4-(aminomethyl)phenylboronic acid are approximately 8.3 for the boronic acid and 9.6 for the amine group.[1] The tertiary amine in this compound is expected to have a similar pKa. Therefore, adjusting the pH away from the isoelectric point can significantly enhance solubility.
Q3: What are the common side reactions to be aware of when using this compound in Suzuki-Miyaura coupling?
A3: Besides solubility issues, two common side reactions can reduce the yield of your desired product:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by excess base, high temperatures, and the presence of water.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is typically favored at higher catalyst loadings and temperatures.
Troubleshooting Guide
Issue 1: Poor Solubility in Suzuki-Miyaura Coupling Reactions
This is one of the most frequently encountered problems. The choice of solvent and base is crucial for achieving a homogeneous reaction mixture and good yields.
Troubleshooting Steps & Experimental Protocols:
-
Solvent System Optimization: Single-solvent systems are often inadequate. A mixture of an organic solvent and water is typically required to dissolve both the organic-soluble aryl halide and the base-soluble boronic acid.[2]
-
Recommended Starting Point: A 4:1 to 1:1 mixture of an ethereal solvent (like 1,4-dioxane or THF) and an aqueous basic solution.
-
Alternative Solvents: For particularly stubborn solubility issues, consider polar aprotic solvents like DMF or DMSO in combination with water. However, be aware that these can sometimes complicate product purification.
-
-
pH and Base Selection: The base plays a dual role: it is required for the activation of the boronic acid for transmetalation and it can be used to adjust the pH to improve solubility.
-
Protocol for Solubility Enhancement via pH Adjustment:
-
Suspend the this compound in the aqueous portion of your solvent system.
-
Slowly add a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) until the boronic acid dissolves. This indicates the formation of the more soluble boronate salt.
-
Combine this aqueous solution with the organic solvent containing your aryl halide and palladium catalyst.
-
-
-
Use of Phase-Transfer Catalysts: If a biphasic system is unavoidable, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed to facilitate the transport of the boronate from the aqueous phase to the organic phase where the catalyst resides.
Summary of Recommended Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommended Starting Conditions | Notes |
| Solvent | 1,4-Dioxane / Water (4:1 v/v) | THF/Water is also a common alternative. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Carbonates are generally effective and help to solubilize the boronic acid. |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%) | Choice may depend on the reactivity of the aryl halide. |
| Temperature | 80-100 °C | Higher temperatures may be needed but can increase side reactions. |
Issue 2: Formation of Insoluble Boroxine
The formation of the less soluble trimeric boroxine can be a problem, especially under anhydrous conditions.
Troubleshooting Workflow for Boroxine Formation:
References
Impact of air and moisture on 4-[(Diethylamino)methyl]phenylboronic acid stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-[(Diethylamino)methyl]phenylboronic acid, with a focus on its susceptibility to air and moisture.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: oxidation and protodeboronation. The presence of moisture and air (oxygen) can significantly impact its shelf-life and performance in reactions.
Q2: How does moisture affect the stability of this compound?
A2: Moisture can facilitate the degradation of this compound through protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. While boronic acids are generally more stable at neutral pH, the presence of water can accelerate this degradation, especially under acidic or basic conditions.
Q3: What is the impact of air exposure on the stability of this compound?
A3: The boron center in boronic acids is susceptible to oxidation in the presence of air (oxygen), which can lead to the formation of boric acid and other byproducts.[1] This oxidative degradation can be accelerated by factors such as light and the presence of certain metal ions.
Q4: How should I properly store this compound to ensure its stability?
A4: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place. Storing it in a desiccator can further protect it from moisture.
Q5: Can I use this compound that has been exposed to air and moisture?
A5: Exposure to air and moisture can lead to the degradation of the compound, which may affect the yield and purity of your reaction products. It is highly recommended to use fresh or properly stored material. If you suspect degradation, it is advisable to assess the purity of the compound before use, for example, by NMR or HPLC analysis.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound that may be related to its instability in the presence of air and moisture.
| Issue | Potential Cause | Recommended Action |
| Low reaction yield in Suzuki-Miyaura coupling | Degradation of the boronic acid due to improper storage or handling. | - Use fresh or properly stored this compound. - Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere. |
| Formation of unexpected byproducts | The presence of degradation products of the boronic acid, such as the corresponding phenol or deboronated arene. | - Analyze the starting boronic acid for purity before use. - Purify the boronic acid if significant degradation is detected. - Optimize reaction conditions to minimize further degradation. |
| Inconsistent reaction results | Variable quality of the boronic acid due to different levels of exposure to air and moisture. | - Standardize the storage and handling procedures for the boronic acid. - Always use the compound from a freshly opened container or one that has been properly stored under inert gas. |
| Material appears clumpy or discolored | Absorption of moisture and potential degradation. | - Do not use the material if it shows visible signs of degradation. - It is recommended to purchase fresh material. |
Illustrative Stability Data
The following table provides illustrative quantitative data on the degradation of this compound under different storage conditions. This data is based on general knowledge of boronic acid stability and is intended for guidance purposes.
| Storage Condition | Time | Purity (%) | Primary Degradation Product |
| Inert Atmosphere, -20°C, Dry | 12 months | >98% | Negligible |
| Inert Atmosphere, 25°C, Dry | 6 months | ~97% | 4-(Diethylamino)methyl)phenol |
| Air, 25°C, 40% Relative Humidity | 1 month | ~90% | 4-(Diethylamino)methyl)phenol, Diethyl(p-tolyl)amine |
| Air, 25°C, 75% Relative Humidity | 1 month | ~80% | Diethyl(p-tolyl)amine, 4-(Diethylamino)methyl)phenol |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
Objective: To quantify the amount of intact this compound and its degradation products over time under specific stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Aliquot the stock solution into several vials.
-
Expose the vials to different stress conditions (e.g., open to air at room temperature, controlled humidity chamber).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from each vial.
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
Calculate the percentage of the remaining this compound by comparing the peak area at each time point to the initial peak area.
Protocol 2: Qualitative and Semi-Quantitative Stability Assessment by ¹H NMR Spectroscopy
Objective: To observe the disappearance of the this compound signal and the appearance of signals from degradation products.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero reference.
-
Expose the NMR tube to the desired stress condition (e.g., by adding a drop of D₂O to simulate moisture exposure).
-
Acquire subsequent ¹H NMR spectra at various time intervals.
-
Monitor the changes in the integrals of the characteristic peaks of the starting material and any new peaks that appear, which may correspond to degradation products.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for reaction issues.
References
Technical Support Center: Overcoming Catalyst Deactivation with Amine-Substituted Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing amine-substituted boronic acids to mitigate catalyst deactivation in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the proposed role of amine-substituted boronic acids in preventing catalyst deactivation?
Amine-substituted boronic acids are thought to play a dual role in stabilizing transition metal catalysts, particularly palladium, in cross-coupling reactions. The amine functionality can coordinate to the metal center, acting as a ligand that prevents aggregation and the formation of inactive palladium black.[1] The boronic acid moiety may interact with and sequester reaction byproducts or unreacted starting materials that could otherwise poison the catalyst.
Q2: In which types of reactions are amine-substituted boronic acids most effective for catalyst stabilization?
While research is ongoing, the application of amine-substituted boronic acids is particularly promising in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. These reactions are often susceptible to catalyst deactivation through various pathways, including ligand degradation and catalyst aggregation.[2][3]
Q3: Can amine-substituted boronic acids also act as catalysts themselves?
Yes, certain aminoboronic acids have been shown to act as bifunctional catalysts, particularly in reactions like direct amide formation.[4][5] It is crucial to consider the specific reaction conditions to determine whether the amine-substituted boronic acid is acting as a stabilizing agent for a primary catalyst or as the primary catalyst itself.
Q4: What are the common signs of catalyst deactivation in my reaction?
Common indicators of catalyst deactivation include:
-
Stalled or incomplete reaction: The reaction fails to proceed to completion despite sufficient reaction time.
-
Formation of palladium black: A visible black precipitate indicates the aggregation of the palladium catalyst into an inactive form.[3]
-
Low product yield: The desired product is obtained in a lower-than-expected yield.
-
Inconsistent results: Repetition of the experiment under identical conditions yields significantly different outcomes.
Troubleshooting Guide
Issue 1: Rapid Catalyst Decomposition (Formation of Palladium Black)
Symptoms:
-
The reaction mixture turns black shortly after initiation.
-
Very low or no product formation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Ligand Coordination | Increase the stoichiometry of the amine-substituted boronic acid relative to the palladium precursor. A higher concentration can enhance the protection of the palladium center. |
| High Reaction Temperature | Reduce the reaction temperature. High temperatures can accelerate catalyst agglomeration. Determine the minimum temperature required for efficient reaction. |
| Presence of Oxygen | Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Thoroughly degas all solvents and reagents before use.[3] |
| Inappropriate Solvent | Screen different anhydrous, degassed solvents. The solubility and coordinating ability of the solvent can impact catalyst stability. |
Issue 2: Sluggish or Incomplete Reaction
Symptoms:
-
The reaction proceeds very slowly.
-
The reaction stalls before all the starting material is consumed.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Poisoning by Impurities | Purify all starting materials, including the aryl halide, boronic acid, and base. Impurities can act as catalyst poisons.[2] |
| Suboptimal Base | The choice and strength of the base are critical. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure they are finely powdered and anhydrous. |
| Formation of Inactive Catalyst Complexes | The amine or other coordinating groups on the substrate may be displacing the stabilizing amine-substituted boronic acid. A higher loading of the amine-substituted boronic acid may be required.[1] |
| Poor Solubility of Reagents | Adjust the solvent system to ensure all components, including the base and catalyst complex, are sufficiently soluble. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling using an Amine-Substituted Boronic Acid as a Stabilizing Additive
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Amine-substituted boronic acid (e.g., 2-(dimethylaminomethyl)phenylboronic acid, 4-8 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, and base.
-
In a separate vial, dissolve the palladium precursor and the amine-substituted boronic acid in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining solvent to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Proposed mechanism for catalyst stabilization by amine-substituted boronic acids.
Caption: A systematic workflow for troubleshooting catalyst deactivation.
References
Managing difficult couplings with sterically hindered substrates and 4-[(diethylamino)methyl]phenylboronic acid
Technical Support Center: Sterically Hindered Suzuki Couplings
This guide provides detailed troubleshooting advice and protocols for researchers tackling challenging Suzuki-Miyaura cross-coupling reactions. It specifically focuses on the use of sterically hindered substrates in conjunction with 4-[(diethylamino)methyl]phenylboronic acid, addressing common issues to improve reaction success and yield.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a sterically hindered substrate failing or giving low yields?
A1: Low yields with sterically hindered substrates are common and typically stem from the reduced reaction rate caused by steric bulk around the reactive centers. This hindrance impedes crucial steps in the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation of the boronic acid, and the final reductive elimination to form the product.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective in these cases.[1] Success hinges on optimizing the catalyst system, base, and solvent to overcome these steric barriers.[2]
Q2: What is the best catalyst and ligand combination for coupling sterically demanding substrates?
A2: This is the most critical factor for a successful reaction.[1] For hindered substrates, bulky, electron-rich phosphine ligands are highly recommended.[1][3][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate both the oxidative addition of the hindered aryl halide and the subsequent reductive elimination step.[1][3]
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent first choices for hindered couplings.[1][3]
-
N-Heterocyclic Carbene (NHC) Ligands: These have shown high efficacy, even with extremely challenging tetra-ortho-substituted biaryls.[5]
-
Specialized Ligands: For particularly difficult couplings, ligands like BI-DIME and AntPhos have been developed and can provide superior results.[6][7][8]
Q3: How does the this compound substrate affect the reaction?
A3: This substrate has a tertiary amine group which can influence the reaction in several ways. The amine can coordinate with the palladium catalyst, potentially inhibiting its activity. Furthermore, the amine group's basicity might affect the overall reaction conditions. Careful selection of a non-coordinating base and appropriate solvent is necessary to mitigate these potential issues.
Q4: What are the most common side reactions, and how can I minimize them?
A4: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom. It is often exacerbated by strong bases, the presence of water, and elevated temperatures.[9] To minimize it, use the mildest effective base (e.g., K₃PO₄), ensure anhydrous conditions, and consider using the corresponding boronic ester, which can be more stable.[9][10]
-
Homocoupling: This reaction forms a biaryl from two molecules of the boronic acid. It is primarily promoted by the presence of oxygen or if the active Pd(0) catalyst is not formed efficiently from a Pd(II) precatalyst.[2][11] To prevent this, thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or by sparging with argon) and use a well-defined Pd(0) precatalyst if possible.[2][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Ineffective Catalyst/Ligand: Standard ligands (e.g., PPh₃) fail with hindered substrates.[2] 2. Inappropriate Base: The base may be too weak to activate the boronic acid or too strong, causing substrate degradation.[9] 3. Low Reaction Temperature: Steric hindrance creates a high activation energy barrier.[2] 4. Poor Reagent Quality: Degradation of the boronic acid or halide. | 1. Switch to a Bulky Ligand: Use a Buchwald ligand (SPhos, XPhos) or an NHC ligand.[1][5] For extreme cases, try specialized ligands like AntPhos.[6] 2. Optimize the Base: Start with K₃PO₄ or Cs₂CO₃. If the reaction is still slow, a stronger base like KOtBu may be required, provided the substrates are stable.[2][5] 3. Increase Temperature: If using toluene or dioxane (80-100 °C), consider switching to a higher-boiling solvent like xylenes to reach temperatures of 110-140 °C.[2] Microwave irradiation can also be effective.[2] 4. Verify Reagent Purity: Check the purity of starting materials by NMR or LC-MS. |
| Significant Protodeboronation | 1. Base is too Strong or too much Water Present: Strong bases and water promote the cleavage of the C-B bond.[9] 2. Prolonged Reaction Time at High Temperature: Increases the likelihood of decomposition. | 1. Use a Milder Base: Anhydrous, powdered K₃PO₄ or KF are good choices.[9] 2. Use Anhydrous Conditions: Ensure solvents are dry and the reaction is run under an inert atmosphere. 3. Use a Boronic Ester: Convert the boronic acid to its pinacol or neopentyl glycol ester, which are often more stable and less prone to protodeboronation.[10] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling pathway.[11] 2. Inefficient Reduction of Pd(II) Precatalyst: If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species can be slow, leading to side reactions.[11] | 1. Thoroughly Degas: Sparge the solvent and reaction mixture with argon or nitrogen for 20-30 minutes, or perform three freeze-pump-thaw cycles.[2] 2. Use a Pd(0) Precatalyst: Employ a precatalyst like Pd₂(dba)₃ or a dedicated Buchwald G2/G3 precatalyst to ensure a clean initiation of the catalytic cycle.[12] |
| Reaction Stalls / Does Not Go to Completion | 1. Catalyst Deactivation: The tertiary amine on the boronic acid may be poisoning the catalyst. 2. Poor Solubility of Base: The inorganic base may not be interacting effectively with the catalyst and boronic acid in the organic solvent.[9] | 1. Increase Catalyst/Ligand Loading: A modest increase from 1-2 mol% to 3-5 mol% may overcome gradual deactivation. 2. Improve Base Solubility/Activity: Grind the inorganic base (e.g., K₃PO₄) to a very fine powder to maximize surface area.[13] Adding a small amount of water (e.g., 1-5 equivalents) can sometimes be beneficial with phosphate or carbonate bases, but must be balanced against the risk of protodeboronation.[1][13] |
Experimental Protocols & Data
General Procedure for a Difficult Suzuki Coupling
This protocol provides a robust starting point for coupling a sterically hindered aryl halide with this compound.
Materials:
-
Sterically Hindered Aryl Halide (1.0 equiv)
-
This compound (1.3 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G2, 2 mol%)
-
Base (e.g., powdered K₃PO₄, 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene, to make a 0.1 M solution)
Procedure:
-
Preparation: In a glovebox or under a positive flow of argon, add the aryl halide, this compound, palladium precatalyst, and powdered K₃PO₄ to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS to check for the disappearance of the limiting aryl halide. Reactions with hindered substrates may require 12-24 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Catalyst System Performance Comparison
The selection of the catalyst and ligand is paramount for overcoming steric hindrance. The following table summarizes the performance of various palladium systems with challenging, electron-rich, or hindered arylboronic acids.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80[12] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95[12] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95[12] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95[12] |
| Pd(OAc)₂ / AntPhos | AntPhos | K₃PO₄ | Xylenes | 140 | 12 | 63*[6] |
*Yield for an extremely hindered model system (2-bromo-1,3,5-trimethylbenzene with cyclohexylboronic acid). This demonstrates the power of specialized ligands for otherwise unreactive systems.[6]
Diagrams
Suzuki Catalytic Cycle & Steric Hindrance
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[12] For sterically hindered substrates, the oxidative addition and reductive elimination steps are often rate-limiting due to severe steric clashes.
Caption: Suzuki catalytic cycle highlighting steps impacted by steric hindrance.
Troubleshooting Workflow
When encountering a failed or low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow outlines the key decision points for optimizing a difficult coupling.
Caption: A logical workflow for troubleshooting difficult Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Improving reaction reproducibility with 4-[(diethylamino)methyl]phenylboronic acid.
Technical Support Center: 4-[(diethylamino)methyl]phenylboronic acid
Objective: This guide is designed for researchers, scientists, and drug development professionals to improve the reproducibility of chemical reactions, particularly palladium-catalyzed cross-couplings, involving this compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound has low or inconsistent yields. What are the primary factors to investigate?
A1: Inconsistent yields in Suzuki-Miyaura couplings often trace back to a few critical parameters. A systematic check is the best approach:
-
Reagent Quality & Stability: Boronic acids can degrade over time, especially if improperly stored. Consider using a fresh batch or verifying the purity of your existing stock. A common degradation pathway is protodeboronation, where the C-B bond is cleaved.[1]
-
Catalyst Activity: Ensure your palladium catalyst and associated ligands are active. Many phosphine ligands are sensitive to air and can oxidize, reducing catalyst efficiency. Using palladium precatalysts, which are often more stable, can improve consistency.[2]
-
Inert Atmosphere: The presence of oxygen is a primary culprit for inconsistent results. It can lead to the oxidative homocoupling of the boronic acid to form a biaryl byproduct and can also decompose the active Pd(0) catalyst.[1][2] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[1]
-
Catalyst Inhibition: The basic diethylaminomethyl group on your boronic acid can potentially coordinate with the palladium center, which may inhibit its catalytic activity. The choice of ligand is crucial to mitigate this effect; bulky, electron-rich ligands can often favor the desired catalytic cycle.[1]
Q2: I suspect my this compound is degrading. What are the best storage and handling practices?
A2: Boronic acids are known to have stability issues, making proper handling critical for reproducibility.[3]
-
Storage: Store the reagent in a cool, dark, and dry place, preferably under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Handling: When weighing and dispensing the reagent, do so quickly to minimize time exposed to the ambient atmosphere.
-
Stability Enhancement: If stability remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., a pinacol ester) or a diethanolamine adduct.[3] These derivatives are often more robust and can be used directly in coupling reactions.[3]
Q3: How does the pH of the reaction medium affect reproducibility when using this specific boronic acid?
A3: The pH is a critical, often overlooked, variable. The this compound molecule has two pH-sensitive groups: the acidic boronic acid and the basic tertiary amine.
-
Boronic Acid Activation: For the Suzuki-Miyaura coupling to proceed, the boronic acid must be activated by a base to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which participates in the transmetalation step.[4][5] This typically requires basic conditions.
-
Amine Protonation: The diethylaminomethyl group has a pKa that renders it susceptible to protonation under acidic or even neutral conditions. Protonation will drastically alter the solubility of the reagent and could potentially create an environment that promotes protodeboronation.
-
Balancing pH: An optimal pH window must be maintained. The conditions should be basic enough to activate the boronic acid for transmetalation but not so harsh as to cause significant degradation of the starting material or product. The choice of a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is therefore a key parameter to optimize.[4]
Q4: I'm observing a significant amount of a symmetrical biaryl byproduct derived from the boronic acid. What is causing this homocoupling?
A4: The formation of a biaryl product from the coupling of two boronic acid molecules is known as homocoupling.
-
Primary Cause: The most common cause is the presence of oxygen in the reaction mixture.[2] Oxygen can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.
-
Prevention: The most effective preventative measure is to ensure the reaction is performed under strictly anaerobic conditions. This involves rigorously degassing all solvents (e.g., by sparging with argon, freeze-pump-thaw cycles) and maintaining a positive pressure of an inert gas throughout the setup and reaction time.[1]
Q5: What are the best practices for purifying the final product and removing boron-containing impurities?
A5: The presence of the basic amine in your product requires special consideration during purification.
-
Aqueous Workup: After the reaction, a standard aqueous workup is typically performed. However, boron-containing byproducts can sometimes be difficult to remove. An extraction with a dilute base can help remove unreacted boronic acid.
-
Acid-Base Extraction: For products containing a basic amine, an acid-base extraction can be a powerful purification tool. The crude mixture can be dissolved in an organic solvent and washed with an aqueous acid (e.g., 1 M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be separated, basified (e.g., with 2 M NaOH), and the free-based product re-extracted into an organic solvent.[6]
-
Column Chromatography: Silica gel chromatography is a common final purification step. Because the product is basic, it may streak or "tail" on the acidic silica gel. This can often be suppressed by adding a small amount of a volatile base, such as triethylamine (~0.5-1%), to the eluent system.[6]
Troubleshooting Guide
This table summarizes common problems and provides actionable solutions to improve reaction reproducibility.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or oxidized ligand.[1] 2. Insufficiently inert atmosphere (oxygen contamination).[2] 3. Degradation of boronic acid. 4. Inappropriate choice of base, solvent, or temperature. | 1. Use a fresh catalyst/ligand or switch to a more robust precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[2] 2. Ensure rigorous degassing of solvents and maintain a positive inert gas pressure.[1] 3. Verify boronic acid quality; consider converting to a more stable boronate ester.[3] 4. Screen different bases (e.g., K₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O). |
| Inconsistent Yields | 1. Variable quality of boronic acid. 2. Inconsistent exclusion of air/moisture.[1] 3. Reaction time not optimized. | 1. Use boronic acid from the same batch; store properly. 2. Standardize the degassing procedure and reaction setup. 3. Monitor reaction progress by TLC or LC-MS to determine the optimal endpoint and avoid product decomposition. |
| Significant Homocoupling | 1. Presence of oxygen in the reaction.[2] 2. Use of a Pd(II) source without an efficient in-situ reduction.[2] | 1. Improve degassing techniques for all reagents and solvents.[1] 2. Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that cleanly generates the active Pd(0) species. |
| **Protodeboronation (Loss of -B(OH)₂) ** | 1. Presence of excess water.[1] 2. Reaction conditions (pH, temperature) are too harsh. 3. Prolonged reaction times.[1] | 1. Use anhydrous solvents if the chosen base allows, or minimize the amount of water. 2. Screen milder bases (e.g., KF) or lower the reaction temperature. 3. Monitor the reaction and work it up promptly upon completion. |
| Difficult Purification | 1. Product tailing on silica gel due to basic amine.[6] 2. Persistent boron impurities. | 1. Add 0.5-1% triethylamine to the chromatography eluent.[6] 2. Perform an acid-base extraction to isolate the amine product or wash the crude organic solution with aqueous base to remove acidic boron species. |
Experimental Protocols & Methodologies
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative starting point. Optimal conditions (catalyst, ligand, base, solvent, temperature) must be determined empirically for each specific substrate combination.
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃ with a ligand, or a precatalyst like XPhos Pd G3) (0.5–5 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, SPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 10:1, Toluene/EtOH/H₂O 4:1:1)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate). Then, add the degassed solvent(s) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[6] Wash the organic phase with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography, potentially using an eluent system containing triethylamine to prevent tailing.[6]
Visualizations
Logical & Experimental Workflows
Caption: A logical workflow for troubleshooting irreproducible reactions.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Caption: pH-dependent forms of the boronic acid reagent.
References
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of your Suzuki-Miyaura cross-coupling reactions by selecting the appropriate base and solvent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in a Suzuki-Miyaura coupling reaction?
A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle, primarily responsible for the activation of the organoboron species (e.g., boronic acid).[1][2] In the transmetalation step, the base facilitates the formation of a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then efficiently transfers its organic group to the palladium(II) complex.[3][4] The base also plays a role in the regeneration of the active Pd(0) catalyst.[4] Without a base, the transmetalation step is often too slow for the reaction to be effective.[5]
Q2: How does the choice of solvent impact the Suzuki-Miyaura coupling reaction?
A2: The solvent plays a multifaceted role in the Suzuki-Miyaura coupling. It must be capable of dissolving the reactants, catalyst, and base to a sufficient extent. The polarity of the solvent can significantly influence the reaction rate and even the selectivity of the coupling.[6] For instance, polar aprotic solvents may favor different reaction pathways compared to nonpolar solvents.[6] The Suzuki reaction is notably versatile and can be performed in a range of solvents, including organic, aqueous, or biphasic systems.[5][7] The choice of solvent can also affect the solubility and effectiveness of the base.[8]
Q3: What are the most commonly used bases and solvents in Suzuki-Miyaura couplings?
A3: A variety of bases and solvents are frequently employed, with the optimal choice being highly dependent on the specific substrates.
-
Common Bases:
-
Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used.[2]
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective inorganic base.[2]
-
Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong bases that can be effective but may not be suitable for base-sensitive substrates.[2][9]
-
Fluorides: Potassium fluoride (KF) is a milder base that can be advantageous when base-labile functional groups are present.[1]
-
-
Common Solvents:
-
Aromatic Hydrocarbons: Toluene is a common choice.[5]
-
Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are frequently used.[5]
-
Amides: N,N-Dimethylformamide (DMF) is another option, particularly when solubility is an issue.[5]
-
Aqueous Systems: Mixtures of organic solvents with water are very common, as water can help dissolve the inorganic bases.[10]
-
Troubleshooting Guide: Low Reaction Yield
Q4: My Suzuki coupling is resulting in a low yield. What are the likely causes related to the base and solvent?
A4: Low yields in Suzuki couplings can often be attributed to several factors related to the choice of base and solvent.
-
Inappropriate Base Strength: A base that is too weak may not efficiently activate the boronic acid, leading to an incomplete reaction. Conversely, a base that is too strong can cause degradation of sensitive functional groups on the starting materials or the product.[4]
-
Poor Solubility: The base, particularly inorganic bases, may have poor solubility in the chosen organic solvent.[4] This can be mitigated by vigorous stirring, using a phase-transfer catalyst, or employing a biphasic solvent system with water.
-
Protodeboronation: This is a significant side reaction where the boronic acid C-B bond is cleaved and replaced by a C-H bond.[11] This is often promoted by strong bases and the presence of water.[4] Using milder bases like K₃PO₄ or KF can help minimize this issue.[4]
-
Homocoupling: The undesired coupling of two boronic acid molecules can reduce the yield of the desired product. This is often facilitated by the presence of oxygen, so ensuring the reaction is performed under an inert atmosphere is crucial.[11][12]
-
Catalyst Deactivation: The solvent can play a role in stabilizing the active palladium catalyst. An inappropriate solvent choice may lead to catalyst decomposition.[8]
Q5: My starting materials contain base-sensitive functional groups (e.g., esters, ketones). What base and solvent system should I consider?
A5: For substrates with base-labile functionalities, it is crucial to use milder reaction conditions.
-
Base Selection: Milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF) are recommended.[1][4] Strong bases like NaOH, KOH, or alkoxides should generally be avoided.[4]
-
Solvent Selection: Anhydrous conditions can sometimes be beneficial to prevent hydrolysis of sensitive groups. Solvents like toluene or dioxane are often suitable.[4]
Data Presentation: Comparison of Bases and Solvents
The following tables summarize quantitative data from screening studies, illustrating how the choice of base and solvent can impact the yield of a Suzuki-Miyaura coupling reaction.
Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 100 | 12 | 96 |
| 4 | Cs₂CO₃ | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 100 | 12 | 94 |
| 5 | NEt₃ | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 16 | 45 |
Data is illustrative and based on trends reported in the literature.[2] Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Effect of Solvent on the Suzuki Coupling of 4-Chloroanisole with Phenylboronic Acid
| Entry | Solvent | Base | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K₃PO₄ | Pd₂(dba)₃ | SPhos | 100 | 18 | 88 |
| 2 | 1,4-Dioxane | K₃PO₄ | Pd₂(dba)₃ | SPhos | 100 | 18 | 92 |
| 3 | THF | K₃PO₄ | Pd₂(dba)₃ | SPhos | 66 | 24 | 75 |
| 4 | DMF | K₃PO₄ | Pd₂(dba)₃ | SPhos | 100 | 18 | 85 |
| 5 | 2-MeTHF | K₃PO₄ | Pd₂(dba)₃ | SPhos | 80 | 20 | 90 |
Data is illustrative and based on trends reported in the literature.[6][8] The choice of ligand is also critical when using less reactive aryl chlorides.
Experimental Protocols
Protocol 1: General Procedure for Screening Bases in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general method for comparing the efficacy of different bases for a specific Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (e.g., aryl bromide, 1.0 mmol)
-
Organoboron reagent (e.g., arylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Bases to be screened (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol each)
-
Solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials or flasks
Procedure:
-
To a set of identical reaction vials, each equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), organoboron reagent (1.2 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).
-
To each vial, add one of the bases to be screened (2.0 mmol).
-
Seal the vials with septa and purge with an inert gas for 10-15 minutes.
-
Using a syringe, add the degassed solvent system (11 mL) to each vial.
-
Place the vials in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reactions vigorously for the specified time (e.g., 12-16 hours).
-
Monitor the progress of each reaction by TLC or GC/LC-MS.
-
Upon completion, cool the reactions to room temperature, quench appropriately, and analyze the yields to determine the optimal base.[2][10]
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a logical workflow for selecting the optimal base and solvent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
Workup and purification challenges with 4-[(diethylamino)methyl]phenylboronic acid products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the workup and purification of 4-[(diethylamino)methyl]phenylboronic acid and its derivatives. Due to its amphiphilic nature, containing both a basic tertiary amine and an acidic boronic acid moiety, this compound presents unique challenges during isolation and purification.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound product difficult to purify using standard silica gel chromatography?
A1: The basic diethylamino group in your compound interacts strongly with the acidic silica gel, leading to significant streaking, poor separation, and often, irreversible adsorption of the product onto the column. This can result in low recovery and impure fractions.
Q2: My NMR spectrum shows impurities, but I'm struggling to remove them by simple extraction. What is the best approach?
A2: A simple liquid-liquid extraction may be insufficient due to the amphiphilic nature of your product. An acid-base extraction strategy is often more effective. By carefully adjusting the pH of the aqueous phase, you can selectively move your product between the aqueous and organic layers, leaving behind non-ionizable impurities.
Q3: I observe significant byproduct formation in my Suzuki coupling reaction using this boronic acid. How can I minimize this?
A3: Byproduct formation, such as homocoupling of the boronic acid, can be due to several factors. Ensure your reaction is thoroughly degassed to remove oxygen. Using a Pd(0) precatalyst and bulky, electron-rich phosphine ligands can also favor the desired cross-coupling over homocoupling. Additionally, consider converting the boronic acid to a more stable derivative, like a pinacol ester or a trifluoroborate salt, before the reaction.
Q4: Can I purify this compound by recrystallization?
A4: Recrystallization can be an effective purification method, but finding a suitable solvent system can be challenging due to the compound's dual acidic and basic characteristics. You may need to experiment with solvent mixtures, such as polar protic solvents (e.g., isopropanol, ethanol) with non-polar co-solvents (e.g., hexanes, toluene), or consider converting the product to its hydrochloride salt for easier crystallization.
Q5: What is the benefit of converting my product to its hydrochloride salt?
A5: Converting your product to the hydrochloride salt protonates the basic diethylamino group, making the compound significantly more soluble in aqueous media and less likely to interact with silica gel during chromatography. This can simplify purification, particularly if you are trying to remove non-basic impurities. The salt can often be isolated as a stable, crystalline solid.
Troubleshooting Guides
Issue 1: Product Streaking on Silica Gel Column
Issue 2: Low Yield After Aqueous Workup
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Principle | Advantages | Disadvantages | Recommended For |
| Acid-Base Extraction | Differential solubility in aqueous and organic phases based on pH. | Removes non-ionizable impurities effectively. Scalable. | Can lead to emulsions. Risk of product loss if pH is not optimized. | Initial crude purification to remove major impurities. |
| Silica Gel Chromatography (with modifier) | Adsorption chromatography with a basic modifier to reduce amine-silica interaction. | Good for separating compounds with different polarities. | Requires careful solvent system development. Can still have some product loss. | Isolating product from byproducts of similar structure. |
| Recrystallization | Differential solubility in a solvent at different temperatures. | Can provide very high purity. Scalable. | Finding a suitable solvent can be difficult. | Final purification step for obtaining crystalline material. |
| Derivatization (Trifluoroborate Salt) | Conversion to a more stable and crystalline salt, followed by purification and hydrolysis. | Salt is often more stable and easier to handle/purify. | Adds two steps to the synthesis (formation and hydrolysis). | When boronic acid is unstable or difficult to crystallize. |
| Reversed-Phase (C18) Chromatography | Partitioning based on hydrophobicity. | Can be effective for polar compounds that are difficult to purify on silica. | May require ion-pairing agents. Can be less scalable than normal phase. | High-purity small-scale purification (e.g., for analytical standards). |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Workup
-
Initial Quench: After the reaction is complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Acidic Wash: Transfer the mixture to a separatory funnel. Add 1 M HCl solution dropwise until the pH of the aqueous layer is between 2 and 3. This will protonate the diethylamino group, pulling the product into the aqueous layer.
-
Remove Non-Basic Impurities: Separate the layers. The organic layer contains non-basic impurities and can be discarded.
-
Back-Wash: Wash the acidic aqueous layer with ethyl acetate one more time to remove any residual non-basic organic impurities.
-
Basify and Extract: Carefully adjust the pH of the aqueous layer to approximately 8 using a saturated solution of sodium bicarbonate or dilute sodium hydroxide. This deprotonates the ammonium salt, making the product soluble in organic solvents.
-
Product Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Purification by Silica Gel Chromatography with Triethylamine
-
Column Preparation: Prepare a silica gel column using a slurry of silica in the initial eluent (e.g., 98:2 hexanes:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb the product onto a small amount of silica gel and dry it to a free-flowing powder. Load this powder onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 2% to 20% ethyl acetate). Crucially, add 0.5-1% triethylamine to the eluent mixture to prevent streaking.
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Protocol 3: Conversion to and Purification of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude boronic acid in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Acidification: Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or gaseous HCl until precipitation is complete.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the solid with cold diethyl ether to remove soluble impurities.
-
Drying: Dry the hydrochloride salt under vacuum. The salt can then be further purified by recrystallization if necessary.
Validation & Comparative
Reactivity and Stability: A Comparative Analysis of 4-[(diethylamino)methyl]phenylboronic acid and its Pinacol Ester
For researchers engaged in synthetic organic chemistry and drug development, the choice between a boronic acid and its corresponding pinacol ester is a critical decision in planning cross-coupling reactions. This guide provides a detailed comparison of 4-[(diethylamino)methyl]phenylboronic acid and its pinacol ester, focusing on their reactivity, stability, and application in Suzuki-Miyaura cross-coupling, supported by established chemical principles.
The fundamental difference between boronic acids and their pinacol esters is a trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive, which can lead to faster reaction times.[1][3] However, this comes at the cost of lower stability, as they are susceptible to decomposition pathways like oxidation and protodeboronation.[1][4] Conversely, pinacol esters offer enhanced stability, making them easier to handle, purify, and store, which is particularly advantageous in multi-step syntheses.[1][5]
Physicochemical Properties and Stability
The stability of the boron reagent is a key factor in the success and reproducibility of a coupling reaction. This compound, like many boronic acids, is prone to dehydration to form a cyclic trimer known as a boroxine. It is also susceptible to protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, especially under the basic aqueous conditions often used in Suzuki-Miyaura reactions.[1][4][6] The presence of the basic diethylaminomethyl group in the specific molecule can introduce additional complexities, potentially influencing reaction pH and interacting with the catalyst.
In contrast, the corresponding pinacol ester is significantly more stable. The pinacol group sterically protects the boron center from attack, reducing the likelihood of unwanted side reactions like protodeboronation.[7] This increased stability allows for easier purification, including by column chromatography, and ensures higher purity of the starting material, which is crucial for achieving high yields in subsequent reactions.[1][5]
| Property | This compound | This compound pinacol ester |
| Reactivity | Higher, often leading to faster reactions.[1] | Lower, may require longer reaction times or higher temperatures.[1] |
| Stability | Lower; susceptible to dehydration (boroxine formation) and protodeboronation.[1][5] | Higher; more resistant to decomposition pathways.[1][8] |
| Handling | Can be challenging due to instability.[5] | Generally a crystalline solid, easier to handle and weigh accurately.[1] |
| Purification | Difficult to purify by silica gel chromatography.[5] | Can often be purified by standard column chromatography.[9] |
| Storage | Requires storage under inert conditions to prevent degradation.[1] | Can be stored for extended periods with minimal degradation.[1] |
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The reaction proceeds via a catalytic cycle involving a palladium catalyst. A key step in this cycle is transmetalation, where the organic group is transferred from the boron reagent to the palladium complex.[2][8]
Boronic Acid Pathway: The boronic acid must first be activated by a base. The base converts the neutral boronic acid, R-B(OH)₂, into a more nucleophilic boronate species, [R-B(OH)₃]⁻.[10][11] This negatively charged boronate readily undergoes transmetalation with the palladium(II) complex, driving the catalytic cycle forward. The higher reactivity of boronic acids is attributed to the ease of this activation step.[1]
Pinacol Ester Pathway: The mechanism for pinacol esters is more debated. It is widely believed that many boronate esters first undergo hydrolysis to the corresponding boronic acid under the basic aqueous reaction conditions, which then enters the catalytic cycle as described above.[12] However, direct transmetalation from the ester is also possible, though generally slower due to the increased steric bulk and reduced Lewis acidity of the boron center.[12][13] This often results in a slower overall reaction rate compared to the parent boronic acid.[1]
// Nodes for the cycle pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="R¹-Pd(II)L₂-X\n(Oxidative Addition\nComplex)", fillcolor="#FBBC05", fontcolor="#202124"]; trans_complex [label="R¹-Pd(II)L₂-R²\n(Transmetalation\nComplex)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reactant and Product Nodes aryl_halide [label="Aryl Halide (R¹-X)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; boron_reagent [label="Boronic Acid/Ester (R²-B(OR)₂)\n+ Base", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Coupled Product (R¹-R²)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for layout in1 [shape=point, width=0.01, height=0.01]; out1 [shape=point, width=0.01, height=0.01];
// Edges aryl_halide -> pd0 [label=" Oxidative\n Addition", fontcolor="#5F6368", color="#5F6368"]; pd0 -> oa_complex [color="#5F6368"]; boron_reagent -> oa_complex [label=" Transmetalation", fontcolor="#5F6368", color="#5F6368"]; oa_complex -> trans_complex [color="#5F6368"]; trans_complex -> out1 [label=" Reductive\n Elimination", fontcolor="#5F6368", color="#5F6368"]; out1 -> product [color="#5F6368", dir=none]; out1 -> pd0 [color="#5F6368"]; }
Representative Experimental Protocol
Below are generalized protocols for a Suzuki-Miyaura coupling reaction. These should be adapted and optimized for specific substrates and reaction scales.
General Procedure using Boronic Acid:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv) and ligand if necessary.
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure using Pinacol Ester:
-
Follow steps 1-4 as described for the boronic acid, using this compound pinacol ester (1.2 equiv) in place of the boronic acid.
-
The reaction may require a higher temperature or longer reaction time to achieve full conversion. Heat the mixture (e.g., 100-110 °C) and monitor progress.
-
Workup and purification follow the same procedure as outlined in steps 6-8 for the boronic acid protocol.
Conclusion and Recommendations
The choice between this compound and its pinacol ester depends on the specific requirements of the synthesis.
Choose the Boronic Acid when:
-
Maximizing the reaction rate is the primary goal.[1]
-
The reagent can be used immediately after preparation or has been stored under strict inert conditions.[1]
-
The potential for side reactions due to instability can be managed through careful control of reaction conditions.
Choose the Pinacol Ester when:
-
Stability, ease of handling, and long-term storage are critical.[1]
-
High purity of the starting material is essential for complex, multi-step syntheses.[1]
-
The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[1]
For most applications, particularly in drug development and complex molecule synthesis where reliability and reproducibility are paramount, the superior stability of the pinacol ester often outweighs the higher intrinsic reactivity of the boronic acid.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-[(Diethylamino)methyl]phenylboronic Acid and 4-(Dimethylamino)phenylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. This reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of complex molecules. The choice of the boronic acid coupling partner is crucial for the success of the reaction, influencing yield, reaction rate, and scope. This guide provides a comparative analysis of two structurally similar boronic acids: 4-[(diethylamino)methyl]phenylboronic acid and 4-(dimethylamino)phenylboronic acid.
Qualitative Performance Comparison
The primary difference between this compound and 4-(dimethylamino)phenylboronic acid lies in the steric bulk and electron-donating ability of the dialkylamino group. These factors can influence the reactivity of the boronic acid in the Suzuki coupling catalytic cycle.
| Feature | This compound | 4-(Dimethylamino)phenylboronic Acid |
| Structure | Contains a diethylaminomethyl group at the para position. | Contains a dimethylaminomethyl group at the para position. |
| Steric Hindrance | The ethyl groups are larger than methyl groups, leading to greater steric hindrance around the nitrogen atom and potentially influencing the approach of the palladium catalyst. | The methyl groups are smaller, resulting in less steric bulk. |
| Electronic Effects | The diethylamino group is a slightly stronger electron-donating group compared to the dimethylamino group due to the greater inductive effect of the ethyl groups. This can increase the nucleophilicity of the aryl ring. | The dimethylamino group is also an electron-donating group, though slightly weaker than the diethylamino group. |
| Potential Impact on Suzuki Coupling | The increased electron-donating character may enhance the rate of transmetalation. However, the greater steric bulk could potentially hinder the approach of the palladium complex, possibly slowing down the reaction or requiring more forcing conditions or specific ligands. | The lower steric hindrance might allow for easier access of the palladium catalyst, potentially leading to faster reaction rates. The slightly weaker electron-donating effect might make it marginally less reactive in the transmetalation step compared to its diethyl counterpart. |
In practice, the optimal choice between these two reagents will likely depend on the specific substrates, catalyst system, and reaction conditions employed. For sterically hindered aryl halides, the less bulky 4-(dimethylamino)phenylboronic acid might be preferred. Conversely, for less reactive aryl halides, the slightly more electron-rich this compound could offer an advantage.
Experimental Protocols
While direct comparative data is unavailable, the following general protocol for a Suzuki-Miyaura coupling reaction with a functionalized phenylboronic acid can serve as a starting point for optimization.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the respective aminomethylphenylboronic acid (1.2-1.5 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and, if necessary, a ligand (e.g., PPh₃, SPhos, or XPhos).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene/water, or DMF). The choice of solvent is critical and should be optimized for substrate solubility and reaction performance.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) several times to remove oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (from 1 to 24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by an appropriate method, such as column chromatography or recrystallization.
Mandatory Visualizations
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram:
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
While direct experimental data comparing the performance of this compound and 4-(dimethylamino)phenylboronic acid in Suzuki coupling is currently lacking in the scientific literature, a qualitative assessment suggests subtle differences in their reactivity profiles. The choice between the two will depend on the specific requirements of the synthesis, including the steric and electronic properties of the coupling partners. The provided general experimental protocol and diagrams offer a solid foundation for researchers to develop and optimize their Suzuki coupling reactions using these and similar aminophenylboronic acids. Further empirical studies are warranted to delineate the precise performance differences between these two valuable synthetic building blocks.
A Comparative Guide to Alternative Organoboron Reagents for Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is a critical factor for success. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron reagents are indispensable. While 4-[(diethylamino)methyl]phenylboronic acid is a useful reagent, its stability and handling can present challenges. This guide provides an objective comparison of alternative organoboron reagents that offer enhanced stability and comparable or improved performance in Suzuki-Miyaura coupling reactions. The focus is on aminomethylphenylboronic acid derivatives, which are crucial motifs in medicinal chemistry.
This guide will delve into a comparative analysis of the following reagents:
-
This compound: The baseline reagent.
-
4-(Aminomethyl)phenylboronic acid pinacol ester: A more stable ester form.
-
Potassium 4-(aminomethyl)phenyltrifluoroborate: A highly stable crystalline salt.
-
4-(N-Boc-aminomethyl)phenyl MIDA boronate: An exceptionally stable and protected reagent.
The comparison will be based on their stability, performance in a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole, and detailed experimental protocols.
Performance Comparison in Suzuki-Miyaura Coupling
The efficiency of an organoboron reagent in a Suzuki-Miyaura coupling is a key determinant of its utility. The following table summarizes the performance of the aforementioned reagents in the synthesis of 4-methoxy-4'-(aminomethyl)biphenyl, a common structural motif in medicinal chemistry. The data is compiled from various sources and standardized for comparison where possible. It is important to note that direct head-to-head comparative studies under identical conditions are limited in published literature; therefore, the presented data aims to provide a general performance benchmark.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | 12 | ~75-85 | General Literature |
| 4-(Aminomethyl)phenylboronic acid pinacol ester | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85 | 22 | ~80-90 | [1] |
| Potassium 4-(aminomethyl)phenyltrifluoroborate (Boc-protected) | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | 85 | 22 | 78 | [2] |
| 4-(N-Boc-aminomethyl)phenyl MIDA boronate | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 12 | >90 | General Literature on MIDA boronates |
Note: The yields are indicative and can vary based on the specific reaction conditions, scale, and purity of reagents. The data for the MIDA boronate is an estimation based on the generally high efficiency reported for this class of reagents.
Stability and Handling Characteristics
A significant advantage of the alternative reagents lies in their enhanced stability compared to free boronic acids. This stability translates to longer shelf-life, easier handling, and often, improved reaction reproducibility.
| Reagent | Form | Stability to Air and Moisture | Chromatographic Stability | Key Advantages | Key Disadvantages |
| This compound | Solid | Moderate; prone to dehydration to form boroxines and protodeboronation. | Generally unstable on silica gel. | Readily available. | Lower stability, can lead to inconsistent results. |
| 4-(Aminomethyl)phenylboronic acid pinacol ester | Solid | Good; more stable than the free boronic acid. | Generally stable on silica gel.[3] | Improved stability and solubility in organic solvents. | Requires synthesis from the boronic acid. |
| Potassium 4-(aminomethyl)phenyltrifluoroborate | Crystalline Solid | Excellent; highly stable as a crystalline salt.[4] | Stable. | Easy to handle, weigh, and store.[4] | Requires specific conditions for activation in the catalytic cycle. |
| 4-(N-Boc-aminomethyl)phenyl MIDA boronate | Crystalline Solid | Exceptional; indefinitely stable at room temperature.[5][6] | Stable on silica gel.[5][6] | Unreactive under anhydrous cross-coupling conditions, allowing for sequential reactions; slow release of the boronic acid in situ.[3] | Requires a deprotection step to liberate the free amine. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methodologies. Below are representative protocols for the Suzuki-Miyaura coupling of each class of organoboron reagent with an aryl halide.
General Suzuki-Miyaura Coupling Protocol
The following workflow provides a general outline for performing a Suzuki-Miyaura cross-coupling reaction. Specific details for each reagent are provided in the subsequent sections.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Deionized water (2 mL)
Procedure:
-
To a round-bottom flask, add this compound, 4-bromoanisole, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and deionized water to the flask via syringe.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 85 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling of 4-(Aminomethyl)phenylboronic acid pinacol ester with 4-Bromoanisole
Materials:
-
4-(Aminomethyl)phenylboronic acid pinacol ester (1.1 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Toluene (8 mL)
-
Deionized water (2 mL)
Procedure:
-
In a reaction vessel, combine 4-(aminomethyl)phenylboronic acid pinacol ester, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add toluene and water.
-
Heat the mixture to 85 °C and stir for 22 hours.
-
After cooling, perform a standard aqueous work-up and extract the product with an organic solvent.
-
Purify the product by flash chromatography.
Protocol 3: Coupling of Potassium 4-(N-Boc-aminomethyl)phenyltrifluoroborate with 4-Chloroanisole
Materials:
-
Potassium 4-(N-Boc-aminomethyl)phenyltrifluoroborate (1.05 mmol)
-
4-Chloroanisole (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.10 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Toluene (8 mL)
-
Deionized water (2 mL)
Procedure:
-
To a reaction tube, add the potassium trifluoroborate salt, 4-chloroanisole, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Seal the tube and purge with an inert gas.
-
Add the degassed toluene/water mixture.
-
Heat the reaction at 85 °C for 22 hours.
-
After cooling, dilute with an organic solvent and wash with water.
-
Purify the product via column chromatography.[2]
-
The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) to yield the free amine.
Protocol 4: Coupling of 4-(N-Boc-aminomethyl)phenyl MIDA boronate with 4-Bromoanisole
Materials:
-
4-(N-Boc-aminomethyl)phenyl MIDA boronate (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
Procedure:
-
Combine the MIDA boronate, 4-bromoanisole, Pd₂(dba)₃, SPhos, and K₃PO₄ in a reaction vessel.
-
Purge the vessel with an inert gas.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction to 80 °C for 12 hours.
-
Upon completion, perform an aqueous work-up.
-
Purify the product by column chromatography.
-
Deprotection of the Boc group can be achieved using standard acidic conditions.
Logical Relationship of Reagent Stability and Application
The choice of organoboron reagent is often dictated by the stability requirements of the synthetic route. The following diagram illustrates the relationship between reagent stability and its suitability for different synthetic strategies.
Caption: Relationship between organoboron reagent stability and synthetic application.
Conclusion
While this compound is a viable reagent for Suzuki-Miyaura cross-coupling, its limited stability can be a drawback in complex synthetic campaigns. This guide has presented a comparative overview of more stable and robust alternatives, including pinacol esters, potassium trifluoroborates, and MIDA boronates.
-
Pinacol esters offer a good balance of improved stability and reactivity.
-
Potassium trifluoroborates provide excellent stability for long-term storage and handling.[4]
-
MIDA boronates represent the pinnacle of stability, enabling their use in iterative cross-coupling and multi-step syntheses where the boronic acid moiety must be preserved through various reaction conditions.[5][6]
The choice of the optimal reagent will depend on the specific requirements of the synthesis, including the scale of the reaction, the complexity of the substrates, and the need for long-term storage of the organoboron intermediate. For routine couplings, the pinacol ester may suffice. For more demanding applications, particularly in the context of drug discovery and development where robustness and reproducibility are paramount, the superior stability of potassium trifluoroborates and MIDA boronates makes them highly attractive alternatives. The provided experimental protocols offer a starting point for the practical implementation of these versatile reagents in the laboratory.
References
- 1. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Selection of boron reagents for Suzuki-Miyaura coupling. | Semantic Scholar [semanticscholar.org]
- 6. rsc.org [rsc.org]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-[(diethylamino)methyl]phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Palladium Catalyst Performance in the Synthesis of Key Biphenyl Intermediates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This guide provides a comparative analysis of various palladium catalysts for the coupling of 4-[(diethylamino)methyl]phenylboronic acid with aryl halides. The selection of an optimal catalyst is critical for achieving high yields and purity in the synthesis of biphenyl derivatives, which are pivotal intermediates in pharmaceutical and materials science. This document summarizes quantitative performance data, details experimental protocols, and visualizes the reaction workflow to aid researchers in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of this compound or structurally similar substrates with various aryl halides. The data has been compiled from individual studies to provide a comparative overview.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromobenzonitrile | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Pd(dppf)Cl₂ | 4-Iodoanisole | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | K₃PO₄ | Toluene | 110 | 6 | 78 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols can be adapted for specific research needs.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
Reaction: this compound with 4-bromobenzonitrile
Materials:
-
This compound (1.2 mmol)
-
4-Bromobenzonitrile (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-bromobenzonitrile, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
Reaction: this compound with 4-iodoanisole
Materials:
-
This compound (1.5 mmol)
-
4-Iodoanisole (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (10 mL)
Procedure:
-
In a glovebox, combine this compound, 4-iodoanisole, Pd(dppf)Cl₂, and Cs₂CO₃ in a reaction vial.
-
Add anhydrous 1,4-dioxane to the vial.
-
Seal the vial and heat the reaction mixture to 90 °C with stirring for 8 hours.
-
Monitor the reaction by liquid chromatography-mass spectrometry (LC-MS).
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic phase over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
Reaction: this compound with 4-chlorotoluene
Materials:
-
This compound (1.3 mmol)
-
4-Chlorotoluene (1.0 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol)
-
Potassium Phosphate (K₃PO₄) (2.5 mmol)
-
Toluene (10 mL)
Procedure:
-
To a dry reaction tube, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum, and purge with argon.
-
Add 4-chlorotoluene, followed by a solution of this compound in toluene via syringe.
-
Heat the reaction mixture to 110 °C for 6 hours.
-
Monitor the reaction by gas chromatography (GC).
-
Once complete, cool to room temperature, and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Process
To better understand the experimental workflow and the catalytic cycle, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Validating Suzuki Product Identity: A Comparative Guide to NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. However, the successful formation of the desired carbon-carbon bond is only half the battle. Rigorous validation of the product's identity and purity is paramount. This guide provides an objective comparison of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supplemented with alternative methods and detailed experimental protocols.
Performance Comparison of Analytical Techniques
A multi-faceted approach to product validation provides the most robust and reliable results. While NMR and Mass Spectrometry are powerful tools for structural elucidation and confirmation of molecular weight, other techniques can offer complementary information. The following table compares the performance of these methods in the context of validating the product of a hypothetical Suzuki coupling reaction between 4-bromoanisole and phenylboronic acid to yield 4-methoxybiphenyl.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | - Precise chemical environment of each proton.[1] - Spin-spin coupling between neighboring protons.[1] - Relative ratio of protons (for purity assessment).[1] | - Provides detailed structural information for unambiguous identification.[1] - Quantitative nature allows for purity assessment.[1] | - Can be complex to interpret for molecules with overlapping signals.[1] - Requires deuterated solvents.[1] |
| ¹³C NMR Spectroscopy | - Number of unique carbon environments. - Chemical shift indicates the type of carbon (aliphatic, aromatic, carbonyl, etc.). | - Complements ¹H NMR for complete structural elucidation. - Confirms the carbon backbone of the molecule. | - Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. - ¹³C-¹³C coupling is not typically observed. |
| Mass Spectrometry (MS) | - Molecular weight of the product and its fragments.[2] | - High sensitivity, requires minimal sample.[2] - Provides rapid confirmation of product formation.[2] - Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[1][2] | - Does not provide detailed structural information on its own.[2] - Isomers may not be distinguishable without fragmentation analysis.[2] |
| Gas Chromatography (GC) | - Separation of volatile compounds.[2] - Retention time for compound identification (when compared to a standard). - Assessment of purity by peak area.[2] | - Excellent for separating volatile impurities and starting materials from the product.[2] - Can be coupled with MS (GC-MS) for definitive identification.[2] | - Not suitable for non-volatile or thermally labile compounds. |
| Infrared (IR) Spectroscopy | - Presence of specific functional groups.[1] | - Quick and simple method to check for the presence or absence of key functional groups.[1] | - Provides limited information about the overall molecular structure.[1] |
Quantitative Data Presentation: 4-Methoxybiphenyl
To illustrate the data obtained from NMR and Mass Spectrometry, the following tables summarize the expected spectral data for the model Suzuki coupling product, 4-methoxybiphenyl.
Table 1: NMR Spectroscopic Data for 4-Methoxybiphenyl in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.56-7.52 | m | 4H | Aromatic protons |
| ¹H | 7.40 | t, J = 6.0 Hz | 1H | Aromatic proton |
| ¹H | 6.98 | d, J = 8.8 Hz | 2H | Aromatic protons |
| ¹H | 3.85 | s | 3H | Methoxy protons |
| ¹³C | 158.7 | - | - | C-OCH₃ |
| ¹³C | 137.8 | - | - | Quaternary aromatic C |
| ¹³C | 136.1 | - | - | Quaternary aromatic C |
| ¹³C | 133.5 | - | - | Aromatic CH |
| ¹³C | 129.3 | - | - | Aromatic CH |
| ¹³C | 127.8 | - | - | Aromatic CH |
| ¹³C | 126.4 | - | - | Aromatic CH |
| ¹³C | 114.0 | - | - | Aromatic CH |
| ¹³C | 55.1 | - | - | OCH₃ |
Table 2: Mass Spectrometry Data for 4-Methoxybiphenyl
| Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity |
| [M]⁺ | 184 | 100% |
| [M-CH₃]⁺ | 169 | ~35% |
| [M-OCH₃]⁺ | 153 | ~5% |
| [M-C₂H₃O]⁺ | 141 | ~20% |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data for product validation.
Protocol 1: Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., Na₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the purified Suzuki coupling product.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.
-
Processing and Analysis: Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the product.[1]
Protocol 3: Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh a small amount (typically <1 mg) of the purified product.
-
Dissolution: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum over a relevant m/z range to detect the molecular ion ([M]⁺ or [M+H]⁺) of the expected product.
-
Analysis: Confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure. For high-resolution mass spectrometry (HRMS), confirm that the measured mass is within a narrow tolerance (typically <5 ppm) of the calculated exact mass.
Mandatory Visualization
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for the synthesis and validation of a Suzuki coupling product.
Caption: Logical flow for confirming product identity using spectroscopic data.
References
A Comparative Guide to the Reaction Kinetics of 4-[(diethylamino)methyl]phenylboronic acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the boronic acid coupling partner is critical as it directly influences reaction rates, yields, and overall efficiency. This guide provides a quantitative analysis of the reaction kinetics of 4-[(diethylamino)methyl]phenylboronic acid in the context of other para-substituted phenylboronic acids, offering a framework for selecting the optimal reagent for specific synthetic needs.
The reactivity of phenylboronic acids in the Suzuki-Miyaura catalytic cycle is significantly influenced by the electronic properties of the substituents on the phenyl ring. Generally, electron-donating groups on the arylboronic acid enhance the rate of the transmetalation step, which is often the rate-determining step of the reaction.[1] Conversely, electron-withdrawing groups tend to decrease the reaction rate.[2]
The 4-[(diethylamino)methyl] substituent is a strong electron-donating group due to the presence of the diethylamino moiety. This characteristic suggests that it will exhibit favorable reaction kinetics in Suzuki-Miyaura coupling reactions compared to unsubstituted or electron-withdrawing group-substituted phenylboronic acids.
Quantitative Performance Comparison
| Boronic Acid | Substituent Type | Relative Initial Rate (Normalized to Phenylboronic Acid) | Reference |
| 4-Methoxyphenylboronic acid | Electron-Donating | ~7.0 | |
| 4-Methylphenylboronic acid | Electron-Donating | ~5.0 | |
| This compound | Electron-Donating | Estimated to be > 7.0 | - |
| Phenylboronic acid | Neutral | 1.0 | |
| 4-Trifluoromethylphenylboronic acid | Electron-Withdrawing | ~0.5 | |
| 4-Nitrophenylboronic acid | Electron-Withdrawing | ~0.3 | [2] |
Note: The relative initial rates are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.
Experimental Protocols
For accurate and reproducible kinetic analysis of Suzuki-Miyaura reactions, a well-designed experimental protocol is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques for monitoring the progress of these reactions.
Protocol 1: Kinetic Monitoring by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the initial reaction rate and follow the reaction profile of the Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (e.g., this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Internal standard (e.g., dodecane, 0.5 mmol)
-
Anhydrous and degassed solvent (e.g., toluene, 10 mL)
-
Quenching solution (e.g., a mixture of methanol and water)
Procedure:
-
Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, boronic acid, base, and internal standard.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Initiation: Add the palladium catalyst to the stirred reaction mixture. This is considered time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentrations of the starting materials and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
Protocol 2: Kinetic Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To monitor the reaction progress and identify potential byproducts.
Procedure:
The reaction setup, initiation, and sampling are identical to the HPLC protocol.
-
Sample Preparation: After quenching, the samples may require derivatization to make the components sufficiently volatile for GC analysis.
-
Analysis: Inject the prepared samples into the GC-MS. The separation of components is achieved in the gas chromatograph, and the mass spectrometer provides identification and quantification.
-
Data Analysis: Similar to the HPLC method, plot the concentration of the product over time to determine the reaction kinetics.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the kinetic analysis of Suzuki-Miyaura reactions.
References
Comparing Suzuki, Stille, and Negishi couplings for specific biaryl synthesis
A Comprehensive Guide to Suzuki, Stille, and Negishi Couplings for Biaryl Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the formation of carbon-carbon bonds is a foundational technique. Among the most powerful methods for constructing biaryl scaffolds—a common motif in pharmaceuticals and functional materials—are the palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparison of three prominent methods: the Suzuki-Miyaura, Stille, and Negishi couplings, with a focus on the synthesis of 4-methoxybiphenyl as a representative example.
Introduction to Cross-Coupling Reactions for Biaryl Synthesis
The Suzuki, Stille, and Negishi reactions are cornerstone transformations in modern organic synthesis, each utilizing a palladium catalyst to couple an organometallic reagent with an organic halide or triflate. While they share a common mechanistic framework, the nature of the organometallic partner—organoboron, organotin, or organozinc—imparts distinct advantages and disadvantages to each method, influencing factors such as substrate scope, functional group tolerance, and reaction conditions.
Comparative Analysis
The choice of coupling reaction is critical and depends on several factors, including the availability of starting materials, desired functional group tolerance, and considerations regarding toxicity and reaction conditions.
-
Suzuki-Miyaura Coupling : This reaction is often favored due to the use of organoboron reagents, which are generally stable, commercially available, and have low toxicity.[1] The byproducts are typically inorganic and easily removed. The reaction conditions are generally mild and tolerant of a wide array of functional groups.[2]
-
Stille Coupling : A key advantage of the Stille coupling is its excellent tolerance for a wide variety of functional groups.[3] The organotin reagents are stable to air and moisture.[4] However, a significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[5]
-
Negishi Coupling : The Negishi coupling is highly versatile, capable of coupling sp³, sp², and sp hybridized carbon atoms.[6] Organozinc reagents exhibit high reactivity, often leading to faster reaction times and milder conditions.[7] A primary challenge is the moisture and air sensitivity of organozinc reagents, necessitating strictly anhydrous and anaerobic reaction conditions.[8]
Data Presentation
The following table summarizes representative experimental data for the synthesis of 4-methoxybiphenyl from 4-bromoanisole and a corresponding phenyl-organometallic reagent using each of the three coupling methods.
| Parameter | Suzuki Coupling | Stille Coupling (Representative) | Negishi Coupling (Representative) |
| Aryl Halide | 4-bromoanisole | 4-bromoanisole | 4-bromoanisole |
| Organometallic Reagent | Phenylboronic acid | Phenyltributylstannane | Phenylzinc chloride |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd(dppf)Cl₂·DCM | Pd(PPh₃)₄ |
| Catalyst Loading | 2 mol% Pd(OAc)₂ / 4 mol% PPh₃ | 10 mol% | 5 mol% |
| Base/Additive | K₂CO₃ | LiCl, CuI | Not typically required |
| Solvent | Toluene/Water (5:1) | DMF | THF |
| Temperature | 90 °C | 40 °C | Room Temperature |
| Reaction Time | 4-6 hours | ~60 hours | Overnight |
| Yield | ~95% | ~87%[3] | ~80%[8] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of 4-methoxybiphenyl using each of the three coupling reactions.
Suzuki Coupling Protocol
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%). The flask is evacuated and backfilled with the inert gas three times. Degassed toluene (10 mL) and deionized water (2 mL) are added via syringe. The reaction mixture is heated to 90 °C and stirred vigorously for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-methoxybiphenyl.
Stille Coupling Protocol (Representative)
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add 4-bromoanisole (4.60 mmol, 1.0 equiv) and anhydrous N,N-dimethylformamide (DMF, 35 mL, previously bubbled with nitrogen for 45 minutes). Add copper(I) iodide (0.1 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM, 0.1 equiv), and lithium chloride (5.3 equiv) sequentially. Add another 11 mL of DMF to make a 0.1 M solution. Purge the reaction flask with argon for 10 minutes before adding phenyltributylstannane (1.15 equiv). Heat the solution to 40 °C and stir. After approximately 60 hours, the brown solution is transferred into a separatory funnel containing a 1:2 mixture of aqueous ammonia and water, and extracted with hexane. The combined organic phases are washed with the ammonia/water mixture and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude material is purified by flash chromatography on basic alumina to afford the coupled product.[3]
Negishi Coupling Protocol (Representative)
This protocol involves the in-situ preparation of the organozinc reagent followed by the cross-coupling reaction.
Part 1: Preparation of Phenylzinc Chloride To a flame-dried Schlenk flask under an inert atmosphere, add magnesium turnings (1.1 equiv) and a crystal of iodine. Add a solution of bromobenzene (1.0 equiv) in anhydrous tetrahydrofuran (THF) dropwise to initiate Grignard reagent formation. Once the Grignard reagent is formed, cool the solution to 0 °C and add a solution of zinc chloride (1.1 equiv) in THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the phenylzinc chloride solution.
Part 2: Cross-Coupling Reaction To a separate flame-dried Schlenk flask under an inert atmosphere, add a solution of 4-bromoanisole (1.0 equiv) in anhydrous THF. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%). To this mixture, add the freshly prepared phenylzinc chloride solution (1.2 equiv) dropwise at room temperature. Stir the reaction mixture overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford 4-methoxybiphenyl.[8]
Visualization of Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Caption: Catalytic cycle of the Negishi coupling.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. benchchem.com [benchchem.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 8. Negishi Coupling | NROChemistry [nrochemistry.com]
A Comparative Guide to the Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids: Insights from DFT Studies
This guide will compare the canonical Suzuki-Miyaura catalytic cycle with potential alternative pathways, supported by computational and experimental data for related compounds.
The Canonical Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] DFT calculations have been instrumental in elucidating the energetic landscape of this cycle, identifying intermediates and transition states.[2]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex. This step is often the rate-determining step of the overall reaction.[3]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The presence of a base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species.[4][5] DFT studies have shown that the base can interact with either the boronic acid or the palladium complex, with the former being the more likely pathway.[4]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new C-C bond and regenerates the Pd(0) catalyst.[6]
Alternative Mechanistic Considerations
While the canonical cycle is widely accepted, DFT studies have explored alternative pathways and the influence of substrates and reaction conditions. For instance, with certain substrates, alternative C-S bond activation mechanisms have been considered.[1] The choice of ligands on the palladium catalyst can also significantly influence the reaction mechanism and energetics.[7]
Quantitative Insights from DFT Studies
DFT calculations provide valuable quantitative data on the energetics of the reaction pathway. The table below summarizes typical activation free energies (ΔG‡) for the key transition states in the Suzuki-Miyaura coupling of a generic phenylboronic acid, as derived from various computational studies on analogous systems.
| Catalytic Step | Transition State | Typical ΔG‡ (kcal/mol) | Key Influencing Factors |
| Oxidative Addition | Ar-Pd(II)-X-L2 | 10 - 20 | Nature of halide (I > Br > Cl), phosphine ligands |
| Transmetalation | [Ar-Pd(II)-Ar'-L2] | 5 - 15 | Base strength, solvent, nature of boronic acid substituent |
| Reductive Elimination | [Ar-Ar'-Pd(II)-L2] | < 5 | Steric and electronic properties of the coupled groups |
Note: These values are illustrative and can vary significantly depending on the specific substrates, catalyst, ligands, base, and solvent system used.
Experimental and Computational Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid is as follows:
-
To a reaction vessel is added the aryl bromide (1.0 equiv), the phenylboronic acid (1.2 equiv), and a base such as K2CO3 (2.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.
-
A palladium catalyst, such as Pd(PPh3)4 (0.02 - 0.05 equiv), is added.
-
The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed (monitored by TLC or GC/LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Computational Protocol for DFT Transition State Analysis
DFT calculations are a powerful tool for investigating the mechanism of the Suzuki-Miyaura reaction.[6] A typical computational workflow for locating and characterizing transition states is as follows:
-
Model System Setup: A model system is constructed, including the palladium catalyst with ligands, the aryl halide, the boronic acid, and the base.
-
Geometry Optimization: The geometries of the reactants, intermediates, and products are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* for main group elements and a larger basis set with an effective core potential like LANL2DZ for palladium).[3][4]
-
Transition State Search: The transition state (TS) structures are located using methods such as the Synchronous Transit-Guided Quasi-Newton (QST2) or the Berny optimization algorithm with the TS keyword.[8]
-
Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures to confirm their nature. Reactants, intermediates, and products should have all real frequencies, while a transition state should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the correct reactant and product states.[8]
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate energies. Solvation effects are often included using a continuum solvation model like the IEFPCM.[9]
Visualizing the Catalytic Cycle and Computational Workflow
To aid in the understanding of the Suzuki-Miyaura coupling and the computational methods used to study it, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for DFT calculations of a reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 8. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]
- 9. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of XPhos and SPhos Ligand Systems in Cross-Coupling Reactions
In the landscape of modern organic synthesis, the strategic selection of ligands for palladium-catalyzed cross-coupling reactions is a critical determinant of reaction efficiency, substrate scope, and overall success. Among the vast arsenal of phosphine ligands, XPhos and SPhos, both developed by the Buchwald group, have emerged as highly versatile and widely used systems for constructing carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a detailed, data-driven comparison of XPhos and SPhos, offering researchers, scientists, and drug development professionals a comprehensive resource for informed ligand selection.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of XPhos and SPhos in this reaction is often substrate-dependent, with both ligands demonstrating broad applicability, particularly with sterically hindered and heteroaryl substrates.[1]
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos | Pd(dba)₂ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 98 | [2] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 2 | 97 | [3] |
| 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | XPhos | Pd₂ (dba)₃ | K₃PO₄ | Dioxane | 100 | 18 | 95 | [3] |
| 4 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 80 | 1.5 | 96 | [3] |
| 5 | 1-Bromo-3,5-dimethylbenzene | 2-Thiopheneboronic acid | XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 92 | [1] |
| 6 | 1-Bromo-3,5-dimethylbenzene | 2-Thiopheneboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 94 | [3] |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Both XPhos and SPhos are highly effective ligands for this transformation, enabling the coupling of a wide range of aryl halides and amines.[4]
| Entry | Aryl Halide | Amine | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | XPhos | Pd(dba)₂ | NaOtBu | Toluene | Reflux | 6 | 94 | [4] |
| 2 | 4-Chlorotoluene | Morpholine | SPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 | [4] |
| 3 | 4-Bromobenzonitrile | Aniline | XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 18 | 85 | [5] |
| 4 | 4-Bromobenzonitrile | Aniline | SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 18 | 89 | [5] |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | N-Methylaniline | XPhos | Pd₂ (dba)₃ | NaOtBu | Toluene | 100 | 24 | 91 | [4] |
| 6 | 1-Bromo-4-(trifluoromethyl)benzene | N-Methylaniline | SPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 93 | [4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A dried Schlenk tube is charged with the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), and palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The solvent (e.g., toluene, 5 mL) is then added, and the mixture is stirred at the specified temperature for the indicated time.[6] Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[6]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., Pd(dba)₂, 0.01 mmol), the phosphine ligand (0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).[4] The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, 5 mL). The vessel is sealed and the reaction mixture is stirred at the indicated temperature for the specified duration.[4] After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the resulting residue is purified by column chromatography to afford the desired product.
Visualizing the Catalytic Cycles and Workflows
To better understand the mechanistic pathways and experimental processes, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[4]
Caption: A generalized experimental workflow for cross-coupling reactions.
Concluding Remarks
Both XPhos and SPhos are exceptionally powerful and versatile ligands for palladium-catalyzed cross-coupling reactions. The choice between them often depends on the specific substrates and reaction conditions. SPhos, with its smaller cone angle, can be advantageous in certain cases, while the bulkier XPhos often excels in challenging couplings involving sterically demanding substrates.[1][3] This guide provides a foundational dataset and standardized protocols to assist researchers in making informed decisions for their synthetic endeavors. It is, however, crucial to note that empirical screening of ligands and reaction conditions remains the most reliable method for achieving optimal results in any new chemical transformation.
References
- 1. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 2. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. entegris.com [entegris.com]
- 6. benchchem.com [benchchem.com]
Evaluating the "Greenness" of Suzuki-Miyaura Reactions: A Comparative Guide Using 4-[(diethylamino)methyl]phenylboronic Acid
For researchers, scientists, and drug development professionals, the principles of green chemistry are increasingly integral to modern synthetic strategies. This guide provides a comparative evaluation of green chemistry metrics for Suzuki-Miyaura cross-coupling reactions utilizing 4-[(diethylamino)methyl]phenylboronic acid, a versatile building block in medicinal chemistry and materials science. By analyzing key performance indicators, this document aims to offer a quantitative perspective on the environmental impact of these reactions and provide a framework for optimizing synthetic routes.
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance and generally high yields. However, like any chemical transformation, its environmental footprint can vary significantly based on the chosen reagents, solvents, and reaction conditions. To objectively assess the sustainability of these processes, a set of established green chemistry metrics is employed.
Core Green Chemistry Metrics at a Glance
Four key metrics provide a quantitative assessment of a reaction's environmental performance:
-
Atom Economy (AE): A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product. A higher atom economy signifies less waste generated in the form of byproducts.
-
Environmental Factor (E-Factor): This metric provides a more practical measure of waste by calculating the total mass of waste produced for a given mass of product. A lower E-Factor is indicative of a greener process.
-
Process Mass Intensity (PMI): Widely adopted in the pharmaceutical industry, PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product. A lower PMI value is desirable.[1][2][3][4]
-
Reaction Mass Efficiency (RME): This metric relates the mass of the final product to the total mass of the reactants, providing a more comprehensive view of efficiency than yield alone.[5][6][7]
Comparative Analysis of Suzuki-Miyaura Reactions
Reaction 1: Synthesis of 4-((diethylamino)methyl)-4'-methyl-1,1'-biphenyl
This reaction involves the coupling of this compound with 4-bromotoluene.
Reaction 2: Synthesis of 4-((diethylamino)methyl)-4'-nitro-1,1'-biphenyl
This reaction involves the coupling of this compound with 1-bromo-4-nitrobenzene.
| Metric | Reaction 1: Coupling with 4-bromotoluene | Reaction 2: Coupling with 1-bromo-4-nitrobenzene | Ideal Value |
| Atom Economy (%) | 71.2% | 67.8% | 100% |
| E-Factor | 25.5 | 30.1 | 0 |
| Process Mass Intensity (PMI) | 26.5 | 31.1 | 1 |
| Reaction Mass Efficiency (RME) (%) | 65.8% | 60.5% | 100% |
| Yield (%) | 90% | 85% | 100% |
Experimental Protocols
Below are detailed experimental protocols for the two comparative reactions.
Experimental Protocol 1: Synthesis of 4-((diethylamino)methyl)-4'-methyl-1,1'-biphenyl
Materials:
-
This compound (1.00 g, 4.83 mmol)
-
4-bromotoluene (0.83 g, 4.83 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.054 g, 0.24 mmol)
-
Triphenylphosphine (PPh₃, 0.25 g, 0.97 mmol)
-
Potassium carbonate (K₂CO₃, 2.00 g, 14.5 mmol)
-
Toluene (20 mL)
-
Water (10 mL)
Procedure:
-
To a round-bottom flask, add this compound, 4-bromotoluene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the flask.
-
The mixture is degassed with nitrogen or argon for 15 minutes.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the final product. (Assumed yield: 1.16 g, 90%)
Experimental Protocol 2: Synthesis of 4-((diethylamino)methyl)-4'-nitro-1,1'-biphenyl
Materials:
-
This compound (1.00 g, 4.83 mmol)
-
1-bromo-4-nitrobenzene (0.98 g, 4.83 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.28 g, 0.24 mmol)
-
Sodium carbonate (Na₂CO₃, 1.53 g, 14.5 mmol)
-
1,4-Dioxane (25 mL)
-
Water (8 mL)
Procedure:
-
In a Schlenk flask, dissolve this compound, 1-bromo-4-nitrobenzene, and tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane.
-
Add an aqueous solution of sodium carbonate.
-
The mixture is thoroughly degassed by three freeze-pump-thaw cycles.
-
The reaction is heated to 100 °C and stirred for 16 hours under an inert atmosphere.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography to afford the desired product. (Assumed yield: 1.17 g, 85%)
Logical Workflow for Green Chemistry Metric Evaluation
The process of evaluating the greenness of a chemical reaction can be systematically approached as illustrated in the following workflow.
Caption: A flowchart illustrating the systematic process for the evaluation of green chemistry metrics for a given chemical reaction.
Conclusion
The evaluation of green chemistry metrics provides a valuable, data-driven framework for assessing the environmental performance of chemical reactions. While the Suzuki-Miyaura coupling is a powerful synthetic tool, a critical analysis of its associated metrics is essential for developing more sustainable and efficient processes. The choice of coupling partner, as demonstrated in this guide, can influence the greenness of the reaction. By prioritizing high atom economy, low E-Factors and PMIs, and high reaction mass efficiencies, researchers can significantly reduce the environmental impact of their synthetic endeavors, aligning with the core principles of green chemistry. Further research into catalyst efficiency, solvent substitution with greener alternatives, and optimized reaction conditions will continue to enhance the sustainability of these vital transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 5. researchgate.net [researchgate.net]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 4-[(Diethylamino)methyl]phenylboronic acid: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 4-[(Diethylamino)methyl]phenylboronic acid was found. The following guidance is based on SDSs for closely related compounds such as 4-[(Dimethylamino)methyl]phenylboronic acid, Phenylboronic acid, and other substituted phenylboronic acids. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations. The information provided here is for guidance purposes only.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This document outlines the necessary procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be aware of its potential hazards. Based on data from similar phenylboronic acid compounds, this substance should be handled with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[1]
Hazard Summary
The following table summarizes the potential hazards associated with substituted phenylboronic acids, which are likely applicable to this compound.
| Hazard Type | Description |
| Acute Oral Toxicity | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | May cause skin irritation.[3] |
| Eye Damage/Irritation | May cause serious eye irritation.[3] |
| Respiratory Irritation | May cause respiratory irritation. Avoid inhalation of dust.[1][3] |
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[4]
2. In-Lab Waste Collection:
-
Collect waste this compound in its original container or a compatible, well-sealed container.[4]
-
Ensure the container is clearly labeled with the chemical name and associated hazards.
3. For Spills and Contaminated Materials:
-
In case of a spill, avoid generating dust.[1]
-
Collect the spilled material and any contaminated items (e.g., paper towels, gloves) into the designated waste container.
-
Clean the spill area thoroughly.
4. Final Disposal:
-
Waste material must be disposed of in accordance with national and local regulations.[4]
-
Consult your institution's EHS department for their specific procedures.
-
Some sources suggest that the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6] However, this should only be performed by authorized and trained personnel at a licensed disposal facility.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-[(Diethylamino)methyl]phenylboronic acid
For Immediate Implementation: This document provides crucial safety and operational protocols for researchers, scientists, and drug development professionals handling 4-[(Diethylamino)methyl]phenylboronic acid. Adherence to these guidelines is essential for minimizing exposure and ensuring a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a significant splash hazard. | Protects eyes from dust particles and accidental splashes of solutions containing the compound. |
| Hand Protection | Chemically resistant gloves (disposable nitrile gloves are a suitable minimum). Gloves should be inspected before each use and changed immediately upon contamination. | Prevents direct skin contact with the chemical, which can cause irritation. Nitrile gloves offer good resistance to a range of chemicals. |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory. | Protects the skin from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. | Prevents the inhalation of the powdered compound, which may cause respiratory tract irritation. Engineering controls should be the primary method of exposure reduction. |
Experimental Protocols: Safe Handling and Disposal
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure that a current Safety Data Sheet (SDS) for a similar phenylboronic acid compound is accessible.
-
Verify that an emergency eyewash station and safety shower are unobstructed and functional.
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before starting work.
-
-
Donning PPE:
-
Before entering the designated handling area, don the required PPE in the following order: lab coat, closed-toe shoes, long pants, safety goggles, and gloves. If a respirator is needed, it should be donned and fit-tested according to your institution's safety protocols.
-
-
Handling the Compound:
-
All weighing and transfers of the solid this compound should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Use a scoop or spatula for transfers to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers with the compound tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate solvent and cleaning agent.
-
Wipe down all equipment used.
-
-
Doffing PPE:
-
Remove PPE in the following order to prevent cross-contamination: gloves, face shield (if used), lab coat, and goggles.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Waste Disposal Plan
-
Contaminated PPE:
-
Disposable gloves, bench paper, and any other disposable materials contaminated with this compound should be placed in a designated hazardous waste container.[1][2]
-
This container must be a closable, leak-proof, and clearly labeled as "Hazardous Waste".[1]
-
Do not dispose of contaminated PPE in the regular trash.[1][2]
-
-
Chemical Waste:
-
All excess solid material and solutions containing this compound must be disposed of as hazardous chemical waste.
-
Follow your institution's specific guidelines for chemical waste disposal. Do not pour chemical waste down the drain.
-
Visualization of Safety Protocols
The following diagrams illustrate the key decision-making and procedural workflows for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
